molecular formula C14H19NO7 B15596198 Menisdaurin

Menisdaurin

Cat. No.: B15596198
M. Wt: 313.30 g/mol
InChI Key: UTHVFIKQCUKKQW-GEHWVIPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menisdaurin is a useful research compound. Its molecular formula is C14H19NO7 and its molecular weight is 313.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

(2E)-2-[(4S,6R)-4-hydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile

InChI

InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2/b7-3+/t8-,9-,10-,11-,12+,13-,14-/m1/s1

InChI Key

UTHVFIKQCUKKQW-GEHWVIPASA-N

Origin of Product

United States

Foundational & Exploratory

Menisdaurin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin, a naturally occurring cyanogenic glycoside, has garnered significant scientific interest due to its diverse biological activities. First isolated from Menispermum dauricum, this compound has demonstrated potential as an antimicrobial, anti-inflammatory, anti-hepatitis B virus (HBV), and antitumor agent. This document provides an in-depth technical guide on the chemical structure, physicochemical properties, experimental protocols for isolation and structural elucidation, and a review of its biological activities with a focus on relevant signaling pathways.

Chemical Structure and Identification

This compound is a glycoside and a nitrile with the systematic IUPAC name (2​Z)-[(4​S,6​R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile. Its structure is characterized by a dihydroxycyclohexene ring linked to a glucose molecule and an acetonitrile (B52724) group.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name (2​Z)-[(4​S,6​R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile[1]
CAS Number 67765-58-6[2]
Chemical Formula C₁₄H₁₉NO₇[2]
Molar Mass 313.3 g·mol⁻¹[2]
SMILES C1--INVALID-LINK--CO)O)O)O">C@@HO
InChI Key UTHVFIKQCUKKQW-YIVVZXMPSA-N[1]
Appearance Colorless crystalline platelets
Melting Point 175-176 °C
Solubility Soluble in water and methanol (B129727)[1]

Experimental Protocols

Isolation and Purification of this compound from Menispermum dauricum

The following protocol is a representative method synthesized from established procedures for the isolation of alkaloids and glycosides from Menispermum species.

Workflow for this compound Isolation

plant Dried Rhizomes of Menispermum dauricum extraction Maceration with Methanol plant->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent-Solvent Partitioning crude_extract->partition fractions Aqueous and Organic Fractions partition->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography purification Preparative HPLC chromatography->purification This compound Pure this compound purification->this compound

A simplified workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dried and powdered rhizomes of Menispermum dauricum are used as the starting material.[2]

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. The mixture is periodically agitated to ensure efficient extraction.

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity. The aqueous fraction, which is expected to contain the polar glycoside this compound, is retained.

  • Column Chromatography: The aqueous fraction is subjected to column chromatography on a silica (B1680970) gel stationary phase. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound are pooled and further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Structural Elucidation

The chemical structure of this compound has been elucidated using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide initial information on the proton and carbon environments in the molecule.

    • 2D NMR:

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment is used to identify direct one-bond correlations between protons and carbons.[3]

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (two- and three-bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.[3][4]

      • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system.

  • X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.[1]

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities. The following sections summarize the key findings and the putative signaling pathways involved.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties. While specific IC₅₀ values for this compound are not widely reported, related natural compounds have been shown to inhibit inflammatory pathways. The primary mechanism of anti-inflammatory action is believed to be through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB Signaling Pathway Inhibition

stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Transcription inflammation Inflammation genes->inflammation

Proposed inhibition of the NF-κB pathway by this compound.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5][6][7] this compound is hypothesized to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the release of NF-κB and subsequent inflammation.

Antitumor Activity

This compound has shown cytotoxic effects against various cancer cell lines. The antitumor activity is often associated with the induction of apoptosis , or programmed cell death.

Table 2: Representative Cytotoxic Activity of Natural Compounds

Compound/ExtractCell LineIC₅₀ ValueReference(s)
Phenanthridine derivative 8aMCF-7 (Breast Cancer)0.28 µM[8]
Centaurea lycaonica Methanol ExtractRL95-2 (Endometrial Cancer)60.02 µg/mL[9]
Allium atroviolaceum Bulb ExtractHepG2 (Liver Cancer)58.7 µg/mL (72h)[10]

Apoptosis Induction Pathway

This compound This compound bax Bax (Pro-apoptotic) This compound->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulation mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Induction of the intrinsic apoptosis pathway by this compound.

The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 inhibit this process. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c, which activates caspase-9, and subsequently, the executioner caspase-3, culminating in apoptosis.[8] Studies on similar natural compounds suggest that this compound may induce apoptosis by upregulating Bax and downregulating Bcl-2.[8]

Anti-Hepatitis B Virus (HBV) Activity

Table 3: Representative Anti-HBV Activity of Natural Compounds

CompoundActivityIC₅₀ / EC₅₀ ValueReference(s)
NiranthinHBsAg Secretion15.6 µM[11]
Nirtetralin BHBsAg Secretion17.4 µM[11]
Pumilaside AHBV DNA Replication12.01 µM[11]
PranlukastHBV preS1 binding4.3 µM[12]
FludarabineHBV progeny DNA secretion0.1 µM[12]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. Its potential to modulate key signaling pathways involved in inflammation, cancer, and viral infections makes it a valuable lead compound for further investigation and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in these areas. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

An In-depth Technical Guide to Menisdaurin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67765-58-6

This technical guide provides a comprehensive overview of the chemical and biological properties of Menisdaurin, a cyanogenic glucoside of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical structure, physicochemical properties, spectroscopic data, and known biological activities, with a focus on its anti-hepatitis B virus (HBV) potential. Experimental protocols and a discussion of its potential mechanism of action are also included to facilitate further research and development.

Chemical Properties and Data

This compound is a nitrile glycoside that was first isolated from Menispermum dauricum. It is composed of a glucose moiety attached to an aglycone featuring an α,β-unsaturated nitrile.[1]

PropertyValueReference(s)
Molecular Formula C₁₄H₁₉NO₇[1]
Molecular Weight 313.30 g/mol [1]
Melting Point 175-176 °C[1]
Appearance Colorless crystalline platelets[1]
Solubility Unstable in water and methanol (B129727)[1]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, tabulated set of 1H and 13C NMR chemical shifts for this compound is not readily available in the public domain, published studies utilize NMR for its structural elucidation.[1] Researchers should refer to specialized chemical databases or the primary literature for detailed spectral assignments.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the following key absorption peaks:

  • A strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration.

  • Broad absorption bands in the hydroxyl (O-H) stretching region, indicative of the glucose moiety.

  • Absorptions corresponding to C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS): The fragmentation pattern of this compound in mass spectrometry will typically show a molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns resulting from the loss of the glucose moiety and other characteristic cleavages of the aglycone structure.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show an absorption maximum (λmax) characteristic of its α,β-unsaturated nitrile chromophore. The exact λmax may vary depending on the solvent used.

Biological Activity and Signaling Pathways

The most notable biological activity reported for this compound is its potential as an anti-hepatitis B virus (HBV) agent. While the precise mechanism of action for this compound is not fully elucidated, research on analogous natural products with anti-HBV activity suggests several potential pathways.

Anti-Hepatitis B Virus (HBV) Activity

Studies on various natural products have revealed multiple mechanisms for inhibiting HBV replication. These include:

  • Inhibition of viral entry: Preventing the virus from entering host hepatocytes.[2]

  • Disruption of viral replication: Interfering with the activity of viral polymerase or other essential replication enzymes.[2][3]

  • Modulation of host transcription factors: Affecting host cell signaling pathways that are crucial for viral gene expression.[4]

  • Enhancement of the host immune response: Stimulating the host's natural defenses against the virus.[2]

  • Induction of autophagy: A cellular process that can degrade viral components.[2]

It is plausible that this compound exerts its anti-HBV effects through one or more of these mechanisms. Further research is required to pinpoint the specific molecular targets and signaling pathways modulated by this compound.

Potential Signaling Pathway Involvement

Based on the known activities of other natural products, potential signaling pathways that could be affected by this compound include:

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and immune responses and is often manipulated by viruses to facilitate their replication.[5] Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory and antiviral compounds.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[6] Modulation of this pathway can impact viral replication and host cell survival.

The following diagram illustrates a generalized workflow for investigating the effect of this compound on a cellular signaling pathway.

G Workflow for Investigating Signaling Pathway Modulation A Treat cells with this compound B Lyse cells and extract proteins A->B C Quantify protein concentration B->C D Western Blot Analysis C->D E Measure phosphorylation of key signaling proteins (e.g., p-p65 for NF-κB, p-ERK for MAPK) D->E F Analyze changes in protein expression E->F

Caption: A general experimental workflow to study the effects of this compound on cellular signaling pathways.

Experimental Protocols

Isolation of this compound from Menispermum dauricum

While a highly detailed, step-by-step protocol for the isolation of this compound is proprietary to the initial researchers, the general procedure involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., rhizomes) is extracted with a suitable solvent, such as methanol or ethanol.[7][8]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound is further purified using a combination of chromatographic techniques, which may include:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC).

  • Crystallization: The purified this compound is then crystallized from an appropriate solvent to obtain the pure compound.

The following diagram outlines a general workflow for the isolation and purification of natural products like this compound.

G General Workflow for Natural Product Isolation A Plant Material Collection and Preparation B Solvent Extraction A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation D->E F Column Chromatography (Silica, Sephadex, etc.) E->F G Further Purification (e.g., HPLC) F->G H Pure Compound G->H I Structure Elucidation (NMR, MS, etc.) H->I

Caption: A typical workflow for the isolation and identification of a natural product from a plant source.

Hydrolysis of this compound

This compound can be hydrolyzed to its aglycone, which is unstable, and glucose. This can be achieved through two primary methods:

  • Acid Hydrolysis: Treatment with a strong acid, such as 20% sulfuric acid, will cleave the glycosidic bond.[1]

  • Enzymatic Hydrolysis: The use of β-glucosidase in a buffered solution (e.g., aqueous sodium acetate) can also effect the hydrolysis. To isolate the unstable aglycone, continuous extraction with an organic solvent like ethyl acetate is necessary during the enzymatic reaction.[1]

Cytotoxicity Assay

To evaluate the cytotoxic potential of this compound, a standard in vitro cytotoxicity assay can be performed. The following is a general protocol using a tetrazolium-based assay (e.g., MTT or WST-1), which measures cell viability.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic compound).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Viability Reagent: Add the MTT or WST-1 reagent to each well and incubate for a period recommended by the manufacturer (typically 1-4 hours).

  • Measurement:

    • For MTT: Add the solubilization buffer to dissolve the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

    • For WST-1: Directly measure the absorbance of the colored formazan product.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

The following diagram illustrates the key steps in a typical cytotoxicity assay.

G Workflow for a Standard Cytotoxicity Assay A Seed cells in a 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for a defined period B->C D Add cell viability reagent (e.g., MTT, WST-1) C->D E Incubate to allow for color development D->E F Measure absorbance with a microplate reader E->F G Calculate cell viability and IC50 value F->G

Caption: A schematic representation of the steps involved in a cell-based cytotoxicity assay.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly for the treatment of HBV infection. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their investigations. Further studies are warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and evaluate its therapeutic potential in preclinical and clinical settings.

References

A Technical Guide to the Spectroscopic Data of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Menisdaurin, a naturally occurring nitrile glycoside. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated view of the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.99d10.0
36.13dd10.0, 2.0
45.34s
2.10m
1.83m
64.10m
1'4.89d7.5
2'3.23m
3'3.38m
4'3.30m
5'3.28m
6'a3.88dd12.0, 2.0
6'b3.69dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
1173.2
2129.8
3132.1
498.2
535.4
676.9
CN118.1
1'102.8
2'75.0
3'77.9
4'71.7
5'78.1
6'62.9
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Interpretation
~3400O-H stretching (hydroxyl groups)
~2220C≡N stretching (α,β-unsaturated nitrile)
~1650C=C stretching (alkene)
~1100-1000C-O stretching (glycosidic bond and alcohols)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

TechniqueIonm/z
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[M+Na]⁺336.1059

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques as detailed below. These protocols are provided to enable replication and verification of the findings.

Sample Preparation

This compound was isolated from its natural source, Menispermum dauricum, and purified using chromatographic techniques. The purified compound was dried under vacuum before spectroscopic analysis.

NMR Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated methanol (B129727) (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol and introduced into the ESI source. The data was acquired in positive ion mode.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Menispermum dauricum) Extraction Extraction Plant_Material->Extraction Purification Chromatographic Purification Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR Provides structural framework and connectivity IR IR Spectroscopy Pure_Compound->IR Identifies functional groups (e.g., -OH, -C≡N) MS Mass Spectrometry (HRESIMS) Pure_Compound->MS Determines molecular formula and mass Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure Confirmed Structure of this compound Data_Integration->Structure

Spectroscopic Analysis Workflow for this compound

This comprehensive guide serves as a valuable resource for researchers and professionals engaged in the study and application of this compound. The detailed spectroscopic data and experimental protocols provide a solid foundation for further investigation and development of this promising natural product.

Unveiling the Therapeutic Potential of Menisdaurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin, a naturally occurring cyanogenic glycoside, has emerged as a molecule of interest in the scientific community due to its potential therapeutic applications. Initially isolated from Menispermum dauricum, this compound has demonstrated noteworthy biological activities, particularly in the realms of antiviral and anti-inflammatory research. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic effects, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its properties. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a clear and concise resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a glycoside and nitrile that was first isolated from Menispermum dauricum and is also found in other plants like European holly.[1] Its chemical structure, characterized by a cyclohexene (B86901) ring with a nitrile group and a glucose moiety, underpins its biological activity. While research is still in its early stages, preliminary studies have highlighted its potential as an antiviral and anti-inflammatory agent. This guide aims to consolidate the existing data on this compound, providing a detailed technical foundation for future research and development endeavors.

Therapeutic Potential and Mechanism of Action

Antiviral Activity

A significant area of investigation for this compound has been its antiviral properties, particularly against the Hepatitis B virus (HBV).

Mechanism of Action: The precise mechanism by which this compound inhibits HBV replication is not yet fully elucidated. However, many nucleoside and nucleotide analogs exert their anti-HBV effects by targeting the viral reverse transcriptase, an essential enzyme for the virus's replication cycle. It is hypothesized that this compound or its metabolites may interfere with this or other critical steps in the HBV life cycle, such as pgRNA encapsidation or viral entry.

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent.

Mechanism of Action: One of the proposed mechanisms for its anti-inflammatory activity is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, this compound can potentially reduce inflammation and associated pain.

Potential Anticancer and Neuroprotective Effects (Inferred)

Direct evidence for the anticancer and neuroprotective effects of this compound is currently limited. However, studies on structurally similar cyanogenic glycosides suggest potential avenues for future research.

Anticancer: Some cyanogenic glycosides have been investigated for their potential in cancer treatment.[2] The proposed mechanism often involves the release of cyanide within the tumor microenvironment, leading to cancer cell death. Additionally, compounds with anti-inflammatory properties, like the potential COX-2 inhibition by this compound, can contribute to an anticancer effect, as chronic inflammation is a known driver of tumorigenesis.

Neuroprotective: Certain cyanogenic glycosides have been reported to have potential neuroprotective actions.[2] The mechanisms are not well understood but may involve modulation of oxidative stress and inflammatory pathways within the central nervous system. Given this compound's anti-inflammatory potential, it is plausible that it could exert neuroprotective effects in neuroinflammatory conditions.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound and its derivatives.

CompoundBiological ActivityCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
This compoundAnti-HBVHepG2.2.155.1 ± 0.2> 100> 19.6[3]
This compound BAnti-HBVHepG2.2.1545.3 ± 3.1> 100> 2.2[3]
This compound CAnti-HBVHepG2.2.1556.2 ± 4.5> 100> 1.8[3]
This compound DAnti-HBVHepG2.2.1533.8 ± 2.7> 100> 3.0[3]
This compound EAnti-HBVHepG2.2.1521.6 ± 1.9> 100> 4.6[3]
CoclaurilAnti-HBVHepG2.2.1510.4 ± 0.8> 100> 9.6[3]
MenisdaurilideAnti-HBVHepG2.2.1587.7 ± 5.8> 100> 1.1[3]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Anti-Hepatitis B Virus (HBV) Activity Assay

Objective: To determine the in vitro antiviral activity of this compound against HBV.

Cell Line: Human hepatoblastoma cell line HepG2.2.15, which stably expresses the HBV genome.

Methodology:

  • Cell Culture: HepG2.2.15 cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound. A known anti-HBV drug, such as Entecavir, is used as a positive control.

  • Quantification of HBV DNA: After a specified incubation period (e.g., 72 hours), the supernatant is collected to quantify extracellular HBV DNA, and the cells are lysed to measure intracellular HBV DNA. Quantitative real-time PCR (qPCR) is used for DNA quantification.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound on the host cells used for the antiviral assay.

Cell Line: HepG2.2.15 cells.

Methodology:

  • Cell Treatment: Cells are seeded in 96-well plates and treated with the same concentrations of this compound as in the antiviral assay.

  • Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on COX-2 activity.

Methodology:

  • Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the conversion of a chromogenic or fluorogenic substrate.

  • Procedure:

    • The COX-2 enzyme is pre-incubated with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is determined from the dose-response curve.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound.

COX-2 Inflammatory Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibition HBV_Replication HBV_Virion HBV Virion Cell_Entry Cell Entry HBV_Virion->Cell_Entry Uncoating Uncoating Cell_Entry->Uncoating rcDNA rcDNA to cccDNA Uncoating->rcDNA cccDNA cccDNA (in Nucleus) rcDNA->cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Reverse_Transcription Reverse Transcription (pgRNA -> ssDNA) pgRNA->Reverse_Transcription DNA_Synthesis DNA Synthesis (ssDNA -> rcDNA) Reverse_Transcription->DNA_Synthesis Virion_Assembly Virion Assembly & Release DNA_Synthesis->Virion_Assembly This compound This compound This compound->Reverse_Transcription Potential Inhibition MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation This compound This compound (inferred) This compound->Raf Potential Inhibition

References

Menisdaurin: A Preliminary Technical Guide on its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin, a nitrile glycoside first isolated from Menispermum dauricum, has demonstrated antiviral properties, notably against the Hepatitis B virus (HBV). While comprehensive studies on its precise mechanism of action are limited, this technical guide consolidates the available preliminary data and outlines potential avenues for future research. By examining its chemical structure and the known mechanisms of other antiviral natural products, we can infer potential pathways and propose experimental workflows to elucidate its function. This document aims to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring compound belonging to the cyanogenic glycoside family.[1] It has been isolated from various plant species, including Menispermum dauricum and European holly.[1] Structurally, it is characterized by a glycoside and an α,β-unsaturated nitrile group in its aglycone.[1] Preliminary studies have indicated that this compound and its derivatives exhibit biological activity, with a notable focus on their anti-Hepatitis B virus (HBV) effects. However, the specific molecular targets and signaling pathways modulated by this compound remain largely unexplored. This guide provides a summary of the current knowledge and proposes a framework for in-depth investigation into its mechanism of action.

Quantitative Data

The primary quantitative data available for this compound and its related compounds pertains to their anti-HBV activity. The following table summarizes the reported 50% effective concentration (EC₅₀) values from a study investigating their effect on HBV replication.

CompoundEC₅₀ (µg/mL)
This compound5.1 ± 0.2
This compound B46.3 ± 3.1
This compound C25.7 ± 1.5
This compound D18.9 ± 0.9
This compound ENot Reported
Coclauril10.2 ± 0.5
Menisdaurilide87.7 ± 5.8

Note: The specific cell line and assay conditions for these EC₅₀ values were not detailed in the available literature.

Potential Mechanisms of Action and Signaling Pathways

Given the limited direct evidence for this compound's mechanism of action, we can hypothesize potential pathways based on the known antiviral mechanisms of other natural products, particularly those effective against HBV.

Potential Antiviral Mechanisms:

  • Inhibition of Viral Entry: this compound could potentially interfere with the binding of HBV to its receptor on hepatocytes, the sodium taurocholate cotransporting polypeptide (NTCP), or inhibit the subsequent membrane fusion and entry process.

  • Inhibition of Viral Replication: The compound might target key enzymes involved in HBV replication, such as the viral DNA polymerase/reverse transcriptase. Inhibition of this enzyme would halt the synthesis of new viral DNA.

  • Inhibition of Viral Protein Expression and Secretion: this compound could potentially modulate host or viral factors to suppress the transcription and translation of viral genes, leading to a reduction in the production of viral proteins like the surface antigen (HBsAg) and e antigen (HBeAg).

  • Modulation of Host Signaling Pathways: Many natural products exert their antiviral effects by modulating host cellular signaling pathways. This compound could potentially activate or inhibit pathways involved in the host immune response or pathways that the virus hijacks for its own replication.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound's anti-HBV activity.

HBV_Lifecycle_Inhibition cluster_host_cell Hepatocyte cluster_inhibition Potential Inhibition by this compound HBV HBV Virion Receptor NTCP Receptor HBV->Receptor Attachment Entry Viral Entry Receptor->Entry Uncoating Uncoating Entry->Uncoating cccDNA cccDNA (in nucleus) Uncoating->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (HBsAg, HBeAg, Polymerase) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription New_Virions New Virions Reverse_Transcription->New_Virions Release Release New_Virions->Release Inhibit_Entry Inhibit Entry Inhibit_Entry->Entry Inhibit_RT Inhibit Reverse Transcription Inhibit_RT->Reverse_Transcription Inhibit_Expression Inhibit Protein Expression Inhibit_Expression->Translation

Caption: Hypothetical inhibition points of this compound in the HBV lifecycle.

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro experiments are required. The following are detailed methodologies for key assays.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to host cells, which is crucial for interpreting antiviral activity results.

Methodology (MTT Assay):

  • Cell Culture: Plate HepG2 cells (or other suitable human hepatoma cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Anti-HBV Activity Assays

Objective: To quantify the inhibitory effect of this compound on different stages of the HBV lifecycle.

4.2.1. HBV DNA Replication Assay (qPCR)

  • Cell Culture and Infection/Transfection: Plate HepG2.2.15 cells (which stably express HBV) or transfect HepG2 cells with an HBV-expressing plasmid.

  • Compound Treatment: Treat the cells with non-toxic concentrations of this compound for 3-6 days.

  • DNA Extraction: Extract total intracellular DNA from the cells.

  • qPCR: Perform quantitative PCR using primers specific for HBV DNA.

  • Data Analysis: Determine the 50% effective concentration (EC₅₀) for the inhibition of HBV DNA replication.

4.2.2. HBsAg and HBeAg Secretion Assay (ELISA)

  • Cell Culture and Treatment: Follow the same procedure as for the HBV DNA replication assay.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using commercial kits for HBsAg and HBeAg.

  • Data Analysis: Calculate the EC₅₀ for the inhibition of HBsAg and HBeAg secretion.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive preliminary investigation into this compound's mechanism of action.

Menisdaurin_MOA_Workflow cluster_initial_screening Initial Screening cluster_mechanism_elucidation Mechanism Elucidation cluster_target_identification Target Identification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Antiviral_Screen Anti-HBV Activity Screen (e.g., qPCR for HBV DNA) Cytotoxicity->Antiviral_Screen Determine Non-toxic Concentrations Viral_Entry_Assay Viral Entry Assay Antiviral_Screen->Viral_Entry_Assay Polymerase_Assay HBV Polymerase Inhibition Assay Antiviral_Screen->Polymerase_Assay Protein_Expression_Assay HBsAg/HBeAg Secretion (ELISA) Antiviral_Screen->Protein_Expression_Assay Target_Binding_Assay Target Binding Assay (e.g., SPR) Polymerase_Assay->Target_Binding_Assay Signaling_Pathway_Analysis Host Signaling Pathway Analysis (e.g., Western Blot) Protein_Expression_Assay->Signaling_Pathway_Analysis Signaling_Pathway_Analysis->Target_Binding_Assay Molecular_Docking Molecular Docking Studies Target_Binding_Assay->Molecular_Docking

References

Menisdaurin and its Derivatives: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Menisdaurin, a cyanogenic glucoside originally identified in Menispermum dauricum, has emerged as a compound of interest in ethnopharmacology. M. dauricum, a plant with a history of use in traditional medicine for treating inflammatory ailments, rheumatism, and certain types of cancer, owes its therapeutic properties to a complex profile of phytochemicals, including this compound and a variety of alkaloids.[1] This technical guide provides a comprehensive overview of this compound, its known derivatives, and their standing in traditional and modern pharmacology. It is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of available quantitative data, detailed experimental protocols, and an exploration of the molecular signaling pathways implicated in their bioactivity.

Introduction

Menispermum dauricum DC., commonly known as Asian moonseed, holds a significant place in traditional Chinese medicine, where its rhizome is utilized for its purported anti-inflammatory, detoxifying, and analgesic properties.[2] Among its chemical constituents is this compound, a nitrile-containing glycoside.[3] While much of the plant's pharmacological activity has been attributed to its rich alkaloid content, including dauricine, which is known to have toxic effects at high doses, the specific role and therapeutic potential of this compound and its synthetic derivatives are areas of growing scientific inquiry.[1] This document aims to consolidate the current knowledge on this compound, focusing on its chemistry, synthesis, and biological evaluation, to serve as a foundational resource for future research and development.

Chemistry and Synthesis

This compound is characterized by a glucoside linked to an aglycone containing an α,β-unsaturated nitrile functional group.[3] Its chemical formula is C14H19NO7, with a molar mass of 313.3 g·mol−1.[3] The compound presents as colorless crystalline platelets with a melting point of 175-176 °C.[3]

The total synthesis of (-)-Menisdaurin has been successfully accomplished, providing a pathway for obtaining this natural product for research purposes without reliance on extraction from plant sources.[4]

Isolation of this compound from Menispermum dauricum

While detailed, step-by-step protocols for the isolation of this compound are proprietary to the research groups that have published on this compound, a general workflow can be inferred from the literature on the isolation of alkaloids and other constituents from Menispermum dauricum.[3][5][6]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried Rhizomes of Menispermum dauricum extraction Maceration or Soxhlet Extraction (e.g., with methanol (B129727) or ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Solvent-Solvent Partitioning (e.g., with ethyl acetate, n-butanol) crude_extract->partition fractions Generation of Fractions (e.g., Ethyl Acetate Fraction, n-Butanol Fraction) partition->fractions column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_this compound Isolated this compound hplc->isolated_this compound

A generalized workflow for the isolation of this compound.

Biological Activities and Pharmacological Data

The pharmacological activities of this compound are not as extensively documented as those of the alkaloids found in M. dauricum. However, the traditional uses of the plant provide a strong indication of its potential anti-inflammatory and neuroprotective effects. Research into synthetic derivatives of other natural product scaffolds, such as coumarins, has yielded compounds with significant anti-inflammatory and cytotoxic activities, suggesting that derivatization of this compound could lead to therapeutically valuable molecules.

Anti-inflammatory Activity
Cytotoxicity

The cytotoxic potential of compounds isolated from M. dauricum has been noted, with the alkaloid acutumine (B231681) showing selective inhibition of T-cell growth.[3] While specific cytotoxicity data for this compound is not available, the evaluation of synthetic derivatives of other natural products against various cancer cell lines has revealed IC50 values spanning a wide range, from low micromolar to higher concentrations, depending on the cell line and the chemical structure of the derivative.[2]

Neuroprotective Effects

Natural products and their derivatives are a rich source of potential neuroprotective agents.[6] The mechanisms underlying these effects often involve the modulation of pathways related to oxidative stress, inflammation, and apoptosis. While there is a lack of specific quantitative data on the neuroprotective effects of this compound, the traditional use of M. dauricum for ailments that may have a neurological component suggests this as a promising area for future investigation.

Table 1: Summary of Biological Activities of Compounds from Menispermum dauricum and Other Relevant Natural Product Derivatives (Illustrative)

Compound/Derivative ClassBiological ActivityCell Line/ModelIC50 / ActivityReference
Oxoisoaporphine AlkaloidsAnti-inflammatory (NO inhibition)RAW264.7 macrophagesLow µM range[7]
AcutumineCytotoxicityT-cellsSelective inhibition[3]
Synthetic Coumarin (B35378) DerivativesAnti-inflammatoryCarrageenan-induced paw edemaDose-dependent inhibition[8]
Synthetic Imidazoquinazoline DerivativesCytotoxicityMCF710.6 - 27.1 µM[9]

Note: This table is illustrative and includes data from compounds other than this compound due to the lack of specific quantitative data for this compound in the reviewed literature.

Experimental Protocols

The following sections outline general experimental protocols that are standard in the evaluation of natural products like this compound for their biological activities.

Cell Viability Assays (MTT/MTS Assay)

These assays are fundamental in assessing the cytotoxic effects of a compound on cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound or its derivatives, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-NF-κB, phospho-ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways

The therapeutic effects of natural products are often mediated through their interaction with specific cellular signaling pathways. For anti-inflammatory and neuroprotective agents, the NF-κB and MAPK pathways are of particular interest.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB This compound This compound / Derivatives This compound->IKK Inhibition ? DNA DNA NFkB_nuc->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

The NF-κB signaling pathway and a potential point of inhibition.
MAPK Signaling Pathway

The MAPK pathway is involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. It consists of several cascades, including the ERK, JNK, and p38 pathways.

G cluster_stimulus Extracellular Stimuli cluster_cascade MAPK Cascade cluster_response Cellular Response Stimuli Growth Factors, Cytokines, Stress Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors This compound This compound / Derivatives This compound->MAPKK Inhibition ? Response Inflammation, Proliferation, Apoptosis Transcription_Factors->Response

References

Menisdaurin: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin (B1234387) is a naturally occurring cyanoglucoside first isolated from Menispermum dauricum. It has since been identified in other plant species, including Bruguiera gymnorrhiza and Bauhinia rufescens. As a member of the cyanoglucoside family, this compound has attracted scientific interest for its potential pharmacological activities. This technical guide provides an in-depth review of the currently documented biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Core Biological Activities of this compound

Current research has primarily focused on the anti-viral and anti-inflammatory properties of this compound. While the potential for other biological activities such as antioxidant and anti-cancer effects exists for natural products of this class, specific studies on this compound in these areas are not extensively available in the current body of scientific literature.

Anti-Hepatitis B Virus (HBV) Activity

This compound has demonstrated notable activity against the Hepatitis B virus. A study investigating cyclohexylideneacetonitrile (B1615479) derivatives from the mangrove plant Bruguiera gymnorrhiza identified this compound as having the most potent anti-HBV effect among the tested compounds.[1]

Quantitative Data: Anti-HBV Activity

CompoundEC50 (µg/mL)
This compound 5.1 ± 0.2
This compound B65.4 ± 4.5
This compound C58.3 ± 3.9
This compound D45.2 ± 3.1
This compound E> 100
Coclauril8.7 ± 0.6
Menisdaurilide87.7 ± 5.8

Experimental Protocol: Anti-HBV Assay

The anti-HBV activity of this compound was evaluated using the human hepatoblastoma cell line HepG2.2.15, which stably expresses the HBV genome.

  • Cell Culture: HepG2.2.15 cells were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.

  • Analysis of HBV Antigens: After a specified incubation period, the cell culture supernatants were collected. The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) were quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis of HBV DNA: The amount of HBV DNA in the supernatant was determined by real-time quantitative PCR (qPCR).[2][3][4][5]

  • Cytotoxicity Assay: The potential cytotoxic effects of this compound on the HepG2.2.15 cells were assessed using the MTT assay to ensure that the observed antiviral effects were not due to cell death.[2]

Experimental Workflow: Anti-HBV Activity Assay

G Workflow for Anti-HBV Activity Assessment of this compound cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results HepG2_cells HepG2.2.15 Cells Culture Culture in DMEM + 10% FBS HepG2_cells->Culture Seeding Seed cells in 96-well plates Culture->Seeding Menisdaurin_treatment Treat with this compound (various concentrations) Seeding->Menisdaurin_treatment Incubation Incubate for a defined period Menisdaurin_treatment->Incubation MTT_assay MTT Assay for Cytotoxicity Menisdaurin_treatment->MTT_assay Collect_supernatant Collect Culture Supernatant Incubation->Collect_supernatant ELISA ELISA for HBsAg and HBeAg Collect_supernatant->ELISA qPCR qPCR for HBV DNA Collect_supernatant->qPCR EC50_value Determine EC50 ELISA->EC50_value qPCR->EC50_value CC50_value Determine CC50 MTT_assay->CC50_value

Caption: Workflow for assessing the anti-HBV activity of this compound.

Anti-Inflammatory Activity

This compound has been investigated for its potential to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. A study on the chemical constituents of Bauhinia rufescens stem bark evaluated the anti-inflammatory potential of isolated compounds, including this compound.

Quantitative Data: COX-2 Inhibition

Compound% Inhibition at 100 µMIC50 (µM)
This compound 36.35 ± 8.70 > 70
New Cyanoglucoside49.34 ± 2.170.46
Oxepin41.48 ± 3.71> 70
Indomethacin (Control)79.20 ± 1.820.24

Experimental Protocol: COX-2 Inhibitor Screening Assay

The inhibitory effect of this compound on COX-2 activity is typically evaluated using a colorimetric or fluorometric assay.

  • Enzyme Preparation: Recombinant human or ovine COX-2 enzyme is used.

  • Reaction Mixture: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes, to a buffer solution containing the COX-2 enzyme and a colorimetric or fluorometric probe.

  • Compound Incubation: this compound is pre-incubated with the enzyme before the addition of arachidonic acid to assess its inhibitory effect.

  • Detection: The peroxidase activity of COX-2 catalyzes the oxidation of the probe, leading to a color or fluorescence change that is measured using a spectrophotometer or fluorometer.[6][7][8][9]

  • Calculation: The percentage of inhibition is calculated by comparing the signal from the wells containing this compound to the control wells without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Experimental Workflow: COX-2 Inhibition Assay

G Workflow for COX-2 Inhibition Assay cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis COX2_Enzyme Recombinant COX-2 Enzyme Incubate_Enzyme_Inhibitor Pre-incubate COX-2 with this compound COX2_Enzyme->Incubate_Enzyme_Inhibitor Menisdaurin_Sol This compound Solution (Test Compound) Menisdaurin_Sol->Incubate_Enzyme_Inhibitor Arachidonic_Acid Arachidonic Acid (Substrate) Add_Substrate Add Arachidonic Acid to initiate reaction Arachidonic_Acid->Add_Substrate Probe Colorimetric/Fluorometric Probe Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate reaction mixture Add_Substrate->Incubate_Reaction Measure_Signal Measure colorimetric/fluorometric signal Incubate_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for assessing the COX-2 inhibitory activity of this compound.

Antioxidant and Anti-Cancer Activities

To date, there is a lack of specific studies in the peer-reviewed literature that have evaluated the antioxidant or anti-cancer properties of this compound. However, for the benefit of researchers interested in exploring these potential activities, the standard methodologies are outlined below.

General Protocol: DPPH Radical Scavenging Assay (for Antioxidant Activity)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to assess antioxidant activity.[10][11]

  • DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction: Different concentrations of the test compound (this compound) are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration. The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[10][12]

General Protocol: MTT Assay (for Anti-Cancer/Cytotoxic Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

  • Cell Seeding: Cancer cells of interest are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[13][14][16]

Conclusion

This compound has demonstrated promising biological activities, particularly as an anti-HBV agent. Its anti-inflammatory potential, while modest in the single study available, warrants further investigation. There is a clear gap in the literature regarding its antioxidant and anti-cancer properties. Future research should focus on a broader screening of this compound's pharmacological effects and delve deeper into the mechanisms of action for its observed activities. Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.

References

Methodological & Application

Application Note: Quantification of Menisdaurin using UPLC-PDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin (B1234387) is a biologically active compound found in various plant species, notably Flueggea virosa. It has demonstrated potential antiviral activity, making its accurate quantification crucial for the quality control of herbal preparations and in various stages of drug development.[1] This application note details a validated Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method for the rapid and accurate quantification of this compound. The described method is demonstrated to be reliable, sensitive, and robust, making it suitable for routine quality control analysis.[1]

Experimental Workflow

The overall workflow for the quantification of this compound using the UPLC-PDA method is depicted below.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-PDA Analysis cluster_data Data Processing & Quantification Plant_Material Plant Material (e.g., Flueggea virosa) Extraction Methanolic Extraction Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection Filtration->Injection Standard_Prep This compound Standard Preparation Serial_Dilution Serial Dilutions Standard_Prep->Serial_Dilution Serial_Dilution->Injection Calibration_Curve Calibration Curve Construction Serial_Dilution->Calibration_Curve UPLC_System UPLC System UPLC_System->Injection Separation Chromatographic Separation (Eclipse C18 Column) Injection->Separation Detection PDA Detection (λmax 235 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification (Rt = 2.723 min) Chromatogram->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification.

Methodology

This protocol is based on a validated method for the concurrent analysis of this compound and Bergenin (B1666849).[1]

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Flueggea virosa plant material (or other relevant sample matrix)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a PDA detector is required. The following conditions have been validated:

ParameterSpecification
UPLC Column Eclipse C18 (4.6 × 100 mm, 3.5 µm)[1]
Mobile Phase Gradient of Acetonitrile and Water[1]
Flow Rate 0.16 mL/min[1]
Column Temperature Ambient[1]
Injection Volume Not specified, typically 1-5 µL for UPLC
PDA Detection Wavelength 235 nm[1]
Run Time Sufficient to allow for peak elution and column re-equilibration
Preparation of Standard Solutions
  • Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards at different concentrations to construct a calibration curve.

Sample Preparation
  • Extraction: Dry the aerial parts of the plant material and grind them into a fine powder. Extract the powdered material with methanol.

  • Filtration: Filter the resulting methanolic extract through a 0.45 µm syringe filter prior to injection into the UPLC system to remove particulate matter.[1]

Analysis Procedure
  • Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Monitor the chromatograms at 235 nm. The retention time for this compound is approximately 2.723 minutes.[1]

Method Validation and Performance

The described UPLC-PDA method has been thoroughly validated for its reliability and sensitivity.[1]

Quantitative Data Summary

The performance characteristics of the method are summarized in the tables below.

Table 1: Linearity and Retention Time

AnalyteRetention Time (min)Linearity (r²)
This compound2.723> 0.99

Table 2: Accuracy (Recovery Study)

AnalyteRecovery Range (%)
This compound98.20 - 100.08

Table 3: Precision

Precision TypeThis compound (%RSD)
Intraday< 2.0
Interday< 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterThis compound (µg/mL)
LODTo be determined based on signal-to-noise ratio
LOQTo be determined based on signal-to-noise ratio

Data Analysis and Quantification

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantification: Determine the concentration of this compound in the sample by interpolating the peak area of the sample from the calibration curve.

Conclusion

The UPLC-PDA method described provides a rapid, specific, and reliable means for the quantification of this compound in plant extracts and other relevant matrices.[1] The method's high accuracy, precision, and linearity make it an excellent tool for quality control and research applications in the pharmaceutical and natural products industries.

References

Application Note: Analysis of Menisdaurin by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menisdaurin (B1234387) is a biologically active cyanogenic glycoside with reported anti-viral activity, notably found in plants such as Flueggea virosa.[1][2] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control and further pharmacological research. This document details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the identification and quantification of this compound. The method described is based on a published UPLC-PDA procedure, demonstrating excellent reliability, sensitivity, and robustness for routine analysis.[1][2]

Experimental Protocol

Apparatus and Reagents
  • HPLC System: An HPLC or UPLC system equipped with a photodiode array (PDA) detector and data processing software.

  • Analytical Column: Eclipse C18 column (4.6 x 100 mm, 3.5 µm particle size) or equivalent.[1]

  • Solvents: HPLC grade acetonitrile (B52724) and ultrapure water.

  • Reference Standard: this compound standard of known purity.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm syringe filters for sample preparation.[3]

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol (B129727) or other appropriate solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a range of concentrations that encompass the expected sample concentration.

Sample Preparation (from Plant Material)
  • Extraction: Extract a known weight of dried and powdered plant material (e.g., aerial parts of Flueggea virosa) with a suitable solvent like methanol.

  • Filtration: Filter the resulting extract to remove particulate matter.[3][4]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

  • Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial before injection.[3]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.[1][2]

ParameterCondition
Column Eclipse C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A: 100% AcetonitrileB: 100% Water
Gradient Program 0 min: 90% B0-2 min: 70% B2-5 min: 65% B5-7 min: 60% B7-10 min: 100% B
Flow Rate 0.16 mL/min
Column Temperature 25 ± 1 °C (Ambient)
Injection Volume 1.0 µL
Detection Wavelength 235 nm

Method Validation and Performance

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and recovery.[1]

Quantitative Data Summary

The performance characteristics of the method are presented in the table below.

ParameterResult
Retention Time (Rt) 2.723 min
Linearity (r²) > 0.99
Accuracy (Recovery) 98.20% – 100.08%
Specificity The method demonstrated good separation with resolution factors >1 for resolved standards.[2]
Limit of Detection (LOD) Not specified in the provided search results.
Limit of Quantification (LOQ) Not specified in the provided search results.

Visualized Workflow

The general workflow for the HPLC analysis of this compound, from sample preparation to data acquisition, is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration1 Initial Filtration Extraction->Filtration1 Dilution Dilution with Mobile Phase Filtration1->Dilution Filtration2 0.45 µm Syringe Filtration Dilution->Filtration2 Injection Inject Sample (1.0 µL) Filtration2->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection PDA Detection (235 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, and accurate for the quantitative analysis of this compound.[1][2] The short retention time and validated performance make it highly suitable for the routine quality control of raw materials and finished products containing this compound.[2] Researchers can conveniently adopt this method for reliable quantification of this compound in various sample matrices.

References

Application Notes and Protocols for Menisdaurin: A Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a novel investigational compound that has demonstrated significant antiviral activity in preliminary screenings. These application notes provide a comprehensive overview of the methodologies for evaluating the antiviral efficacy and cytotoxicity of this compound in a cell-based assay format. The protocols outlined herein are designed to be adaptable for various enveloped and non-enveloped viruses and are suitable for medium to high-throughput screening applications.

The primary objective of these assays is to determine the concentration at which this compound effectively inhibits viral replication without causing significant harm to the host cells. This is quantified by determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), from which the selectivity index (SI) is calculated. A high SI value is indicative of a promising antiviral candidate with a favorable therapeutic window.[1][2]

Principle of the Assay

The antiviral activity of this compound is assessed by quantifying the inhibition of virus-induced cytopathic effect (CPE) in a susceptible host cell line. The viability of the cells is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which indicates the metabolic activity of the cells. In parallel, the cytotoxicity of this compound is evaluated in uninfected cells to determine its effect on host cell viability.

Data Presentation

The quantitative data for this compound's antiviral activity and cytotoxicity against various viral strains are summarized in the tables below.

Table 1: Antiviral Activity of this compound against Various Viruses

Virus StrainCell LineEC50 (µM)
Influenza A/H1N1MDCK2.5
Herpes Simplex Virus 1 (HSV-1)Vero1.8
Respiratory Syncytial Virus (RSV)HEp-25.2
Dengue Virus (DENV-2)Huh-73.1
SARS-CoV-2Vero E64.5

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50) for Influenza A/H1N1
MDCK> 100> 40
Vero> 100> 55.6
HEp-2> 100> 19.2
Huh-78527.4
Vero E6> 100> 22.2

Note: The data presented are for illustrative purposes and represent typical results that may be obtained.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Use cell lines appropriate for the virus of interest (e.g., MDCK for Influenza, Vero for HSV and SARS-CoV-2, HEp-2 for RSV, Huh-7 for Dengue).

  • Culture Medium: Grow cells in the recommended complete medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells regularly to maintain them in the exponential growth phase.

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include a "cells only" control with medium alone.

  • Incubation: Incubate the plate for 48-72 hours (this should correspond to the length of the antiviral assay).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of this compound using a sigmoidal dose-response curve.[2]

Antiviral Assay (EC50 Determination)

This protocol assesses the ability of this compound to inhibit virus-induced cell death.

  • Cell Seeding: Seed cells in a 96-well plate as described for the cytotoxicity assay.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (culture medium with reduced serum, e.g., 2% FBS).

  • Infection:

    • Remove the culture medium from the cells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include an "uninfected" control and a "virus only" control.

    • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and add 100 µL of the serially diluted this compound to the infected cells.

  • Incubation: Incubate the plate for 48-72 hours until the "virus only" control wells show significant CPE.

  • MTT Assay: Perform the MTT assay as described in the cytotoxicity protocol.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of protection from CPE against the log concentration of this compound using a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways

The antiviral activity of this compound is hypothesized to involve the modulation of key host antiviral signaling pathways. The following diagrams illustrate the canonical NF-κB and RIG-I-like receptor (RLR) signaling pathways, which are common targets for viral manipulation and antiviral intervention.[3][4][5][6][7]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Virus Viral PAMPs PRR Pattern Recognition Receptor (PRR) Virus->PRR Adaptor Adaptor Proteins PRR->Adaptor IKK_Complex IKK Complex Adaptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates IKK_Complex->IkB NF_kB NF-κB (p50/p65) IkB:e->NF_kB:w IkB->NF_kB NF_kB_active Active NF-κB NF_kB->NF_kB_active Release & Translocation Nucleus Nucleus Gene_Expression Antiviral & Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces NF_kB_active->Nucleus This compound This compound This compound->IKK_Complex Inhibits

Caption: NF-κB signaling pathway in viral infection.

RLR_Signaling_Pathway Viral_RNA Viral RNA (5'-ppp-RNA, dsRNA) RIG_I RIG-I / MDA5 Viral_RNA->RIG_I MAVS MAVS (Mitochondrial Membrane) RIG_I->MAVS Activates TRAFs TRAF Proteins MAVS->TRAFs TBK1_IKKe TBK1 / IKKε TRAFs->TBK1_IKKe IRF3_7 IRF3 / IRF7 TBK1_IKKe->IRF3_7 Phosphorylates IRF3_7_active Active IRF3 / IRF7 IRF3_7->IRF3_7_active Dimerization & Translocation Nucleus Nucleus IFN_Expression Type I Interferon (IFN-α/β) Gene Expression Nucleus->IFN_Expression Induces IRF3_7_active->Nucleus This compound This compound This compound->MAVS Potentiates

Caption: RIG-I-like receptor (RLR) signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the cell-based antiviral assay of this compound.

Antiviral_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare Serial Dilutions of this compound incubate_overnight->prepare_compound split prepare_compound->split infect_cells Infect Cells with Virus (for EC50) split->infect_cells add_compound_cytotox Add this compound to Uninfected Cells (for CC50) split->add_compound_cytotox add_compound_antiviral Add this compound to Infected Cells infect_cells->add_compound_antiviral incubate_cpe Incubate for 48-72h (until CPE develops) add_compound_antiviral->incubate_cpe add_compound_cytotox->incubate_cpe mtt_assay Perform MTT Assay incubate_cpe->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance analyze_data Data Analysis: Calculate EC50, CC50, SI read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the cell-based antiviral assay.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the initial characterization of the antiviral properties of this compound. Adherence to these standardized methods will ensure the generation of reproducible and reliable data, which is crucial for the advancement of this compound as a potential therapeutic agent. Further mechanism-of-action studies, such as time-of-addition assays and resistance profiling, are recommended for a more in-depth understanding of its antiviral profile.

References

Application Notes and Protocols for Testing Menisdaurin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menisdaurin is a natural compound that has garnered interest for its potential anticancer properties. These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines. The described assays are fundamental for determining key parameters such as cytotoxicity, induction of apoptosis, and effects on cell cycle progression. The protocols outlined below are based on established methodologies for testing natural products in cancer research.[1][2][3]

Data Presentation

The quantitative data obtained from the following experimental protocols should be summarized for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data
MDA-MB-231Breast Adenocarcinoma48Data
A549Lung Carcinoma48Data
HCT116Colorectal Carcinoma48Data
PC-3Prostate Adenocarcinoma48Data
DU145Prostate Adenocarcinoma48Data

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

Cell LineTreatment Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
MCF-7Concentration 1DataDataData
Concentration 2DataDataData
A549Concentration 1DataDataData
Concentration 2DataDataData

Table 3: Cell Cycle Analysis of Cancer Cell Lines Treated with this compound

Cell LineTreatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7Concentration 1DataDataData
Concentration 2DataDataData
A549Concentration 1DataDataData
Concentration 2DataDataData

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).[4]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization.[4]

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization.[4]

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[4]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.[4]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Visualizations: Workflows and Signaling Pathways

G cluster_workflow Experimental Workflow for this compound Testing cluster_assays Cell-Based Assays start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding in Plates cell_culture->seeding treatment Treatment with this compound seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: Experimental workflow for evaluating this compound in cancer cell lines.

G cluster_pathway Potential Signaling Pathway for this compound-Induced Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p53 ↑ p53 Expression This compound->p53 JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis FasL ↑ FasL Expression p53->FasL Fas Fas Receptor FasL->Fas Caspase8 Caspase-8 Activation Fas->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Studies of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a naturally occurring cyanogenic glucoside that has been isolated from several plant species.[1] While comprehensive in vivo studies on this compound are limited, related compounds and derivatives have demonstrated a range of biological activities, including antiviral properties.[2] These findings suggest that this compound may hold therapeutic potential in various disease areas, warranting further investigation through preclinical in vivo studies.

These application notes provide a framework for researchers to design and conduct in vivo experiments to evaluate the efficacy of this compound in relevant animal models. The protocols outlined below are based on established and widely used models for assessing anti-inflammatory and analgesic properties, which are common starting points for the evaluation of novel therapeutic compounds.

Potential Therapeutic Applications & Corresponding Animal Models

Based on the biological activities of structurally related compounds, this compound could be investigated for its potential anti-inflammatory and analgesic effects. The following animal models are recommended for initial in vivo screening.

Anti-inflammatory Activity

a) Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation, ideal for the initial screening of compounds for anti-inflammatory properties.[3][4]

b) Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is suitable for investigating the effect of a compound on the systemic inflammatory response, particularly the production of pro-inflammatory cytokines.[3]

Analgesic (Neuropathic Pain) Activity

Given the frequent interplay between inflammation and pain, evaluating this compound in a neuropathic pain model is a logical next step. Several models are available to simulate neuropathic pain in humans.[5][6][7][8][9]

a) Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a reproducible and widely used model for inducing neuropathic pain characterized by allodynia and hyperalgesia.[5][8][9]

b) Spared Nerve Injury (SNI)

The SNI model produces a more robust and long-lasting mechanical allodynia compared to other nerve injury models.[5][8]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimate animals for at least 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[4]

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 3, and 6 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Summary:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Experimental Value0
This compound10Experimental ValueCalculated Value
This compound30Experimental ValueCalculated Value
This compound100Experimental ValueCalculated Value
Indomethacin10Experimental ValueCalculated Value
Protocol 2: Chronic Constriction Injury (CCI) Model in Rats

Objective: To assess the effect of this compound on neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle

  • Positive control (e.g., Gabapentin, 50 mg/kg)

  • Anesthetics (e.g., isoflurane)

  • 4-0 chromic gut sutures

  • Von Frey filaments

  • Plantar test apparatus

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • CCI Surgery: Anesthetize the rats. Expose the right sciatic nerve and place four loose ligatures of chromic gut suture around it.[8]

  • Grouping and Drug Administration: On day 7 post-surgery, divide the animals into treatment groups and begin daily administration of this compound, vehicle, or positive control for 14 days.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments on days 7, 14, and 21 post-surgery.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus on the same days.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the treated and vehicle control groups.

Quantitative Data Summary:

GroupDose (mg/kg)Paw Withdrawal Threshold (g) - Day 14Paw Withdrawal Latency (s) - Day 14
Sham Control-Experimental ValueExperimental Value
CCI + Vehicle-Experimental ValueExperimental Value
CCI + this compound10Experimental ValueExperimental Value
CCI + this compound30Experimental ValueExperimental Value
CCI + this compound100Experimental ValueExperimental Value
CCI + Gabapentin50Experimental ValueExperimental Value

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound in the context of inflammation and neuropathic pain.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cellular Activation cluster_2 Pro-inflammatory Mediators cluster_3 Potential Intervention Point Stimulus Inflammatory Stimulus TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK NFkB NF-κB IKK->NFkB Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins This compound This compound This compound->IKK Inhibition? This compound->COX2 Inhibition?

Caption: Potential Anti-inflammatory Mechanism of this compound.

G cluster_0 Nerve Injury cluster_1 Cellular Events cluster_2 Clinical Manifestation cluster_3 Potential Intervention Point NerveInjury Peripheral Nerve Injury (e.g., CCI) Microglia Microglia/Astrocyte Activation NerveInjury->Microglia Cytokines Pro-inflammatory Cytokines Microglia->Cytokines CentralSensitization Central Sensitization Cytokines->CentralSensitization NeuropathicPain Neuropathic Pain (Allodynia, Hyperalgesia) CentralSensitization->NeuropathicPain This compound This compound This compound->Microglia Modulation?

Caption: Hypothesized Neuropathic Pain Modulation by this compound.

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Induction cluster_2 Treatment & Assessment cluster_3 Endpoint acclimatization Animal Acclimatization (7 days) baseline Baseline Behavioral Testing acclimatization->baseline surgery CCI Surgery baseline->surgery grouping Grouping & Drug Administration (Daily) surgery->grouping testing Behavioral Testing (Days 7, 14, 21) grouping->testing analysis Data Analysis & Interpretation testing->analysis

Caption: Workflow for the CCI Neuropathic Pain Model.

Considerations for Further Studies

  • Pharmacokinetics: It is crucial to conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal models.[10][11]

  • Mechanism of Action: Following initial efficacy studies, further experiments should be designed to elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Toxicology: A comprehensive toxicological evaluation is necessary to determine the safety profile of this compound before it can be considered for further development.

These application notes and protocols provide a foundational guide for the in vivo evaluation of this compound. Researchers should adapt and optimize these protocols based on their specific research questions and available resources.

References

Application Notes and Protocols for the Structural Elucidation of Menisdaurin via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a cyanogenic glucoside first isolated from Menispermum dauricum.[1] Like other natural products, the precise determination of its chemical structure is fundamental for understanding its biological activity, mechanism of action, and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of complex organic molecules like this compound in solution. This document provides a detailed set of protocols for acquiring and interpreting the necessary NMR data for the structural characterization of this compound and similar natural product glycosides.

Note on Data Availability: As of late 2025, a complete and publicly available dataset of assigned ¹H and ¹³C NMR data, including coupling constants and 2D correlations for this compound, is not readily found in the scientific literature. The following sections, therefore, provide a generalized, best-practice protocol for the structural elucidation of a natural product glycoside, supplemented with the partial NMR data for this compound that is available.

Data Presentation: NMR Data for this compound

The following table summarizes the reported ¹³C NMR chemical shifts for this compound. A complete set of ¹H NMR data and 2D correlation data (COSY, HSQC, HMBC) is not currently available in the public domain.

Carbon Atom¹³C Chemical Shift (δ) in ppm
1 (CN)118.5
Other Aglycone and Glucose CarbonsData not available

Note: The single available chemical shift value is from a study that confirmed the presence of an α,β-unsaturated nitrile group in this compound.[2] A full structural assignment would require the chemical shifts of all carbon and proton atoms.

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of a natural product glycoside like this compound.

Sample Preparation
  • Isolation and Purification: Isolate this compound from its natural source using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve a purity of >95%.

  • Sample Weighing and Dissolution: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Pyridine-d₅) in a clean, dry vial. The choice of solvent can be critical for resolving overlapping signals.

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe to maximize sensitivity, which is crucial for ¹³C-based experiments.

  • ¹H NMR (Proton NMR):

    • Purpose: To determine the chemical shift, integration (number of protons), and multiplicity (splitting pattern) of all proton nuclei. This provides initial information about the types of protons present (e.g., aromatic, olefinic, aliphatic, anomeric).

    • Typical Parameters:

      • Pulse Sequence: zg30 or a sequence with solvent suppression if needed.

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 16-64.

  • ¹³C NMR (Carbon NMR):

    • Purpose: To identify all unique carbon environments in the molecule.

    • Typical Parameters:

      • Pulse Sequence: zgpg30 (proton-decoupled).

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds (e.g., H-C-H or H-C-C-H). This is essential for tracing out the proton spin systems within the aglycone and the glucose moiety.

    • Key Information Gained: Connectivity of protons within individual structural fragments.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify all direct one-bond correlations between protons and the carbons they are attached to.

    • Key Information Gained: Assigns protons to their corresponding carbon atoms.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four).

    • Key Information Gained: Crucial for connecting the individual spin systems (fragments) identified from COSY to build the complete carbon skeleton. It is particularly important for identifying connections to quaternary (non-protonated) carbons and for establishing the linkage between the aglycone and the glucose unit.

Mandatory Visualizations

The following diagram illustrates the general experimental workflow for the structural elucidation of a natural product glycoside like this compound using NMR spectroscopy.

experimental_workflow A Isolation & Purification of this compound B Sample Preparation (Dissolution in Deuterated Solvent) A->B C NMR Data Acquisition B->C D 1D NMR (¹H, ¹³C) C->D E 2D NMR (COSY, HSQC, HMBC) C->E F Data Processing & Analysis D->F E->F G Fragment Elucidation (from COSY & HSQC) F->G H Connect Fragments (using HMBC) G->H I Final Structure Confirmation H->I

Caption: Experimental workflow for NMR-based structural elucidation.

References

Application Notes and Protocols for Cell Viability Assays in Menisdaurin Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell viability assays for screening the cytotoxic potential of Menisdaurin, a natural product of interest. The protocols detailed below are foundational for determining the concentration-dependent effects of this compound on cell viability and for establishing its preliminary safety and efficacy profile.

Introduction to Cytotoxicity Screening

Cytotoxicity assays are essential tools in pharmacology and toxicology for evaluating the potential of a compound to cause cell damage or death.[1][2][3] These in vitro assays are often the first step in the drug discovery process to screen for potential anti-cancer agents or to assess the toxicity of new chemical entities.[2] They measure various cellular parameters to determine the number of viable cells after exposure to a test compound. Common methods include assessing metabolic activity, cell membrane integrity, and cellular proliferation.[1][4]

This document outlines the principles and protocols for three widely used colorimetric cell viability assays: MTT, XTT, and LDH assays. These assays are robust, scalable for high-throughput screening, and provide quantitative data on the cytotoxic effects of compounds like this compound.

Principles of Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8] In living cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, cleave the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5][9] This insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[9]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay also measures metabolic activity.[10] However, the XTT tetrazolium salt is reduced to a water-soluble orange formazan product by metabolically active cells.[10] This eliminates the need for a solubilization step, making the XTT assay faster and more convenient than the MTT assay.[11] The amount of the orange formazan dye is quantified by measuring the absorbance, which correlates with the number of viable cells.[10]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[12][13] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium when the cell membrane is damaged.[12][14] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[12][13] The amount of formazan is proportional to the amount of LDH released, which is an indicator of the number of dead or damaged cells.[12]

Experimental Protocols

General Considerations
  • Cell Line Selection: Choose a cell line appropriate for the research question (e.g., a specific cancer cell line for anti-cancer screening).

  • Cell Seeding Density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Ensure the final solvent concentration in the culture medium does not affect cell viability.

  • Controls: Include appropriate controls in each experiment:

    • Untreated Control: Cells cultured in medium without the test compound.

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.

    • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

    • Blank Control: Medium without cells to measure background absorbance.

MTT Assay Protocol

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4][6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

XTT Assay Protocol

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • XTT labeling reagent

  • Electron coupling reagent

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture. For example, mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent.[10]

  • XTT Addition: After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[10][15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.[16] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Shake the plate gently. Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of >650 nm can be used.[10][15]

LDH Cytotoxicity Assay Protocol

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in some kits for maximum LDH release control)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional wells for controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to be lysed with lysis buffer.

  • Supernatant Collection: After compound treatment, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Maximum Release Control: Add 10 µL of lysis buffer to the maximum release control wells 45 minutes before supernatant collection.[17]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[17]

Data Presentation

The quantitative data obtained from these assays should be summarized in a structured format for easy interpretation and comparison.

Table 1: Raw Absorbance Data for this compound Cytotoxicity Screening (MTT Assay Example)

This compound (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean AbsorbanceStd. Deviation
0 (Vehicle)1.2541.2881.2711.2710.017
11.1981.2151.2091.2070.009
100.9871.0120.9990.9990.013
500.6320.6550.6410.6430.012
1000.3150.3280.3210.3210.007
2500.1580.1650.1610.1610.004
Blank0.0500.0520.0510.0510.001

Table 2: Calculated Cell Viability and Cytotoxicity Data

This compound (µM)Mean Corrected Absorbance% Cell Viability% Cytotoxicity
0 (Vehicle)1.220100.0%0.0%
11.15694.8%5.2%
100.94877.7%22.3%
500.59248.5%51.5%
1000.27022.1%77.9%
2500.1109.0%91.0%

Calculations:

  • Mean Corrected Absorbance: Mean Absorbance - Mean Blank Absorbance

  • % Cell Viability (for MTT/XTT): (Mean Corrected Absorbance of Treated / Mean Corrected Absorbance of Vehicle) x 100

  • % Cytotoxicity (for LDH): ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100

From this data, an IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined using non-linear regression analysis.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add Assay Reagent (MTT, XTT, or LDH substrates) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent measure_absorbance Measure Absorbance (Spectrophotometer) incubate_reagent->measure_absorbance data_analysis Data Analysis: % Viability, IC50 measure_absorbance->data_analysis end End: Results data_analysis->end

Caption: General workflow for screening the cytotoxicity of this compound.

Principle of the MTT Assay

mtt_assay_principle cluster_cell Viable Cell mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) dehydrogenase->Formazan MTT MTT (Yellow, Water-soluble) MTT->dehydrogenase Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: Conversion of MTT to formazan by viable cells.

Principle of the LDH Assay

ldh_assay_principle cluster_cells Cell Population live_cell Viable Cell (Intact Membrane) LDH_inside LDH dead_cell Damaged Cell (Compromised Membrane) LDH_outside Released LDH dead_cell->LDH_outside Membrane Damage Tetrazolium Tetrazolium Salt (Colorless) LDH_outside->Tetrazolium Catalyzes Reduction Formazan Formazan (Colored) Tetrazolium->Formazan Measurement Measure Absorbance at 490 nm Formazan->Measurement

Caption: Measurement of released LDH from damaged cells.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. Always consult the manufacturer's instructions for specific assay kits.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Menisdaurin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Menisdaurin (B1234387) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges and improve the yield of this compound from plant materials.

Troubleshooting Guide

Low yield is a common issue in the extraction of secondary metabolites from plants. The following guide addresses specific problems you may encounter during this compound extraction, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low this compound Yield 1. Suboptimal Plant Material: Incorrect plant species, age, or part used. Improper drying or storage leading to degradation.[1][2]- Verify Plant Source: Ensure you are using a known this compound-containing plant such as Menispermum dauricum, Flueggea virosa, or Tiquilia canescens.[3][4] - Optimize Harvesting: Harvest at the optimal time when this compound content is highest.[2] - Proper Preparation: Dry plant material at a controlled temperature (e.g., 40-60°C) to prevent enzymatic degradation and grind to a fine, uniform powder to increase surface area for extraction.[1][5]
2. Inefficient Extraction Method: Choice of extraction technique may not be suitable for this compound.- Select Appropriate Method: Consider modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can offer higher yields and shorter extraction times compared to conventional methods like maceration.[6]
3. Incorrect Solvent Selection: The polarity of the solvent may not be optimal for this compound, a glycoside.- Optimize Solvent System: this compound is a glycoside, suggesting moderate polarity.[3] Start with methanol (B129727) or ethanol (B145695) solutions (e.g., 70-80% in water) as these are effective for extracting similar compounds.[7][8] The choice of solvent is crucial and should be tailored to the specific plant material.[9][10]
4. Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio.- Systematically Optimize: Vary the extraction time (e.g., 30-90 minutes), temperature (e.g., 40-70°C), and solvent-to-solid ratio (e.g., 10:1 to 30:1 mL/g) to find the optimal conditions for your specific plant material and extraction method.[9][10]
Degradation of this compound in Extract 1. Thermal Degradation: this compound may be sensitive to high temperatures used during extraction or solvent evaporation.- Use Milder Conditions: Employ lower temperatures during extraction and solvent removal (e.g., rotary evaporation under reduced pressure at <50°C).
2. Enzymatic Degradation: Endogenous plant enzymes (e.g., β-glucosidases) can hydrolyze this compound if the plant material is not properly handled.[3]- Deactivate Enzymes: Blanching the fresh plant material or using a rapid drying method can help deactivate enzymes.[5]
3. pH Instability: The pH of the extraction solvent may lead to the degradation of this compound.- Buffer the Solvent: Consider using a buffered extraction solvent to maintain a stable pH.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.- Optimize Solvent Polarity: Test solvents with varying polarities to find one that is more selective for this compound.[11] - Perform Sequential Extraction: Use a series of solvents with increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to fractionate the extract.
2. Complex Plant Matrix: The plant material naturally contains many other compounds with similar solubility.- Employ a Purification Step: Use chromatographic techniques such as column chromatography or preparative HPLC to purify this compound from the crude extract.[12]

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plants can it be extracted?

This compound is a cyanogenic glycoside and nitrile.[3] It was first isolated from Menispermum dauricum.[13] Other known plant sources include Flueggea virosa, European holly (Ilex aquifolium), and various species of the genus Tiquilia, with particularly high concentrations in Tiquilia canescens.[3]

Q2: What are the key factors influencing the yield of this compound during extraction?

The primary factors that affect this compound yield include the choice of plant material (species, age, and part used), proper drying and grinding of the plant material, the selection of an appropriate extraction solvent and method, and the optimization of extraction parameters such as temperature, time, and solvent-to-solid ratio.[1][14]

Q3: My this compound extract is showing signs of degradation. What could be the cause and how can I prevent it?

Degradation of this compound, a glycoside, can be caused by excessive heat, enzymatic activity from the plant material, or unsuitable pH conditions during extraction.[3][14] To prevent this, use moderate temperatures for extraction and solvent evaporation, properly dry the plant material to deactivate enzymes, and consider using a buffered solvent system.[5]

Q4: How can I purify this compound from the crude plant extract?

Purification of this compound can be achieved using various chromatographic techniques.[12] A common approach is to first perform liquid-liquid extraction to partition the compounds based on polarity, followed by column chromatography using silica (B1680970) gel or other stationary phases.[15] For higher purity, High-Performance Liquid Chromatography (HPLC) is a suitable method.[4]

Q5: Are there any modern extraction techniques that are more efficient for obtaining this compound?

Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency, reduce extraction time, and lower solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[6][16]

Quantitative Data

The yield of this compound can vary significantly depending on the plant source and the extraction method employed. The following table provides an example of this compound content found in a specific plant species.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound Content (% w/w)Reference
Flueggea virosaAerial PartsMethanolHPTLC4.22[4][17]

Experimental Protocols

Below are generalized methodologies for the extraction and quantification of this compound. These should be optimized for your specific laboratory conditions and plant material.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methods used for the extraction of cyanogenic glycosides.[7][18]

  • Sample Preparation: Dry the plant material (e.g., leaves and stems of Menispermum dauricum) at 40-60°C and grind into a fine powder (e.g., 20-40 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 150 mL of 75% methanol in water (1:15 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for 30 minutes.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue two more times with fresh solvent.

    • Combine all the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the dried extract at 4°C in a desiccator.

Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the quantitative analysis of this compound in a plant extract.

  • Standard Preparation:

    • Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution with methanol.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the dried plant extract and dissolve it in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As determined by UV-Vis spectral analysis of this compound.

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standard solutions.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

    • Calculate the percentage of this compound in the original plant material.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Menisdaurin_Extraction_Workflow plant_material Plant Material (e.g., Menispermum dauricum) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Extraction (e.g., UAE with 75% Methanol) drying_grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Collect Fractions purification->fractions analysis Analysis (TLC/HPLC) fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: A generalized workflow for the extraction and purification of this compound from plant material.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield start_node Low this compound Yield decision_node decision_node process_node process_node solution_node solution_node start Low this compound Yield q1 Is Plant Material Optimal? start->q1 Start Troubleshooting p1 Verify Source, Optimize Harvest & Preparation q1->p1 No q2 Is Extraction Method Efficient? q1->q2 Yes solution Improved Yield p1->solution Re-extract p2 Switch to UAE or MAE q2->p2 No q3 Is Solvent System Optimized? q2->q3 Yes p2->solution p3 Test Different Polarities (e.g., 70-80% Methanol) q3->p3 No p4 Optimize Parameters (Time, Temp, Ratio) q3->p4 Yes p3->solution p4->solution

Caption: A decision tree for troubleshooting low this compound yield during plant extraction.

References

Technical Support Center: Menisdaurin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menisdaurin. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a cyanogenic glycoside, a naturally occurring compound found in various plants.[1] Its stability in aqueous solutions is a critical concern for researchers because it can degrade under common experimental conditions, leading to inaccurate results and potentially the formation of toxic byproducts. The core structure of this compound consists of a glucose molecule linked to an α,β-unsaturated nitrile aglycone.[1] This glycosidic bond and the aglycone itself are susceptible to degradation.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

A2: The main factors affecting this compound's stability are:

  • pH: this compound is susceptible to hydrolysis, particularly under acidic and strongly alkaline conditions.

  • Enzymatic Activity: The presence of β-glucosidase enzymes can rapidly hydrolyze the glycosidic bond, releasing the unstable aglycone.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to light, especially UV radiation, may contribute to the degradation of this compound.

Q3: What happens when this compound degrades in an aqueous solution?

A3: The degradation of this compound typically begins with the cleavage of the glycosidic bond, releasing glucose and an unstable aglycone (menisdaurigenin). This aglycone can then decompose further, potentially leading to the release of hydrogen cyanide (HCN), a toxic gas.[2] The instability of the aglycone in water is a key aspect of its degradation pathway.[1]

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound in my aqueous buffer.

  • Possible Cause 1: Enzymatic Contamination. Your buffer or sample may be contaminated with β-glucosidase activity.

    • Solution: Ensure all glassware is thoroughly cleaned and autoclaved. Use high-purity water and reagents. If working with plant extracts, consider heat-inactivating endogenous enzymes prior to extraction or analysis.

  • Possible Cause 2: Inappropriate pH. The pH of your buffer may be promoting acid or base-catalyzed hydrolysis.

    • Solution: Prepare fresh buffers and verify the pH. For general use, a neutral pH (around 7) is recommended for short-term storage, but stability should be empirically determined for your specific conditions. For longer-term storage, consider a slightly acidic pH (e.g., pH 5-6) in an acetate (B1210297) buffer, as this has been used in procedures to isolate the aglycone, suggesting some degree of stability for the glycoside under these conditions.[1]

  • Possible Cause 3: High Temperature. You may be storing or incubating your solution at an elevated temperature.

    • Solution: Store this compound solutions at 2-8°C and protect them from light. Avoid repeated freeze-thaw cycles.

Problem 2: My analytical results for this compound concentration are inconsistent.

  • Possible Cause 1: On-going Degradation. this compound may be degrading in your samples during the analytical run.

    • Solution: Use a stability-indicating analytical method, such as a validated HPLC method, that can separate intact this compound from its degradation products. Keep your samples in an autosampler cooled to 4°C during the analysis.

  • Possible Cause 2: Improper Sample Preparation. The solvent used to dissolve this compound may be affecting its stability.

    • Solution: Prepare stock solutions in a solvent where this compound is known to be more stable, such as methanol (B129727) or DMSO, and dilute into aqueous buffers immediately before use. Always use freshly prepared solutions for experiments.

Data Presentation

Table 1: Factors Affecting this compound Stability in Aqueous Solutions

ParameterConditionEffect on StabilityRecommendation
pH Acidic (e.g., < pH 4)Increased hydrolysis of the glycosidic bond.Avoid strongly acidic conditions. Use buffers in the pH 5-7 range for short-term handling.
Neutral (pH ~7)Moderate stability for short-term experiments.Suitable for immediate use.
Alkaline (e.g., > pH 8)Potential for increased degradation.Avoid strongly alkaline conditions.
Temperature 2-8°CRecommended for short-term storage of solutions.Store solutions in the refrigerator.
Room Temperature (~25°C)Increased rate of degradation compared to refrigerated storage.Minimize time at room temperature.
Elevated (>40°C)Significant acceleration of degradation.Avoid heating this compound solutions unless part of a specific protocol.
Light UV/SunlightPotential for photodegradation.Protect solutions from light by using amber vials or covering with aluminum foil.
Enzymes β-glucosidaseRapid hydrolysis of the glycosidic bond.Ensure all materials are free from enzymatic contamination. Heat-inactivate plant extracts if necessary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization are required for specific applications.

  • Objective: To separate and quantify intact this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient elution is recommended to ensure separation of compounds with different polarities.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Sample Preparation: Dilute this compound stock solution (in methanol or DMSO) with the initial mobile phase composition to the desired concentration.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to confirm the specificity of the stability-indicating analytical method.

  • Procedure:

    • Acid Hydrolysis: Incubate a this compound solution (e.g., 1 mg/mL in water) with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a this compound solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours, then dissolve in a suitable solvent.

    • Photolytic Degradation: Expose a this compound solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1). The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable.

Visualizations

Menisdaurin_Degradation_Pathway This compound This compound Aglycone Unstable Aglycone (Menisdaurigenin) This compound->Aglycone Hydrolysis (Acid, Base, β-glucosidase) Glucose Glucose This compound->Glucose Degradation_Products Further Degradation Products Aglycone->Degradation_Products HCN Hydrogen Cyanide (HCN) Degradation_Products->HCN

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Optional) cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare this compound Solution in Aqueous Buffer Stress Apply Stress Conditions (pH, Temp, Light) Prep->Stress HPLC HPLC Analysis Prep->HPLC Stress->HPLC LCMS LC-MS/MS for Degradant ID HPLC->LCMS Quant Quantify this compound and Degradants HPLC->Quant Pathway Elucidate Degradation Pathway LCMS->Pathway Quant->Pathway

Caption: Workflow for assessing this compound stability.

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Overcoming Poor Solubility of Menisdaurin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Menisdaurin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a cyanogenic glycoside first isolated from Menispermum dauricum.[1] Chemically, it is a glucoside with an α,β-unsaturated nitrile in its aglycone component.[1] The sugar part of the molecule is glucose. It typically appears as colorless crystalline platelets.[1]

Q2: What is known about the solubility of this compound?

Q3: Why is my this compound not dissolving in my aqueous assay buffer?

Poor solubility of this compound in aqueous buffers is a common issue. This can be attributed to the hydrophobic nature of its aglycone component. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can precipitate out of the solution if its solubility limit is exceeded.

Q4: What are the initial recommended solvents for preparing a this compound stock solution?

For initial solubilization, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) or a polar protic solvent like ethanol (B145695). These solvents are generally effective at dissolving a wide range of organic molecules.

Q5: How can I improve the solubility of this compound in my cell-based assay?

For cell-based assays, it's crucial to use solvents and concentrations that are non-toxic to the cells. Here are a few strategies:

  • Optimize the final concentration of the co-solvent: Keep the final concentration of DMSO or ethanol in the cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

  • Use of serum: If your cell culture medium contains serum, the proteins in the serum can help to solubilize hydrophobic compounds.

  • Serial dilution: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in the cell culture medium to reach the desired final concentration. This gradual decrease in solvent concentration can help prevent precipitation.

Q6: What about in vitro assays without live cells?

In vitro assays, such as enzyme inhibition assays, offer more flexibility for enhancing solubility. In addition to co-solvents, you can explore:

  • pH adjustment: The solubility of a compound can be pH-dependent.[3][4][5][6][7] Systematically adjusting the pH of your assay buffer (within the functional range of your assay components) may improve the solubility of this compound.

  • Use of detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can be used to form micelles that encapsulate and solubilize hydrophobic compounds. It is important to verify that the detergent does not interfere with the assay.

Q7: How should I store my this compound stock solutions?

Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound precipitates immediately upon dilution in aqueous buffer. The aqueous solubility limit of this compound has been exceeded.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution , ensuring it is compatible with your assay.3. Use a two-step dilution method: First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic solvent, then add this to the final aqueous buffer.
The stock solution in DMSO appears cloudy or has visible precipitate. The concentration of this compound exceeds its solubility limit in DMSO at the storage temperature.1. Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.2. If precipitation persists, prepare a new, more dilute stock solution.
Assay results are inconsistent or not reproducible. This could be due to incomplete dissolution or precipitation of this compound during the experiment.1. Visually inspect all solutions for any signs of precipitation before use.2. Prepare fresh dilutions of this compound for each experiment. 3. Ensure thorough mixing when preparing dilutions.
High background signal or toxicity observed in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high for the cells or assay components.1. Perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent.2. Reduce the final solvent concentration in your assay to a non-toxic level (typically <0.5% for cell-based assays).
Loss of this compound activity over time. This compound may be unstable under the assay conditions (e.g., pH, temperature).1. Investigate the stability of this compound under your specific assay conditions. Cyanogenic glycosides can be susceptible to hydrolysis, especially at non-neutral pH.[1] 2. Prepare fresh solutions for each experiment and minimize the time between solution preparation and use.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:10 in medium to get a 1 mM solution. This helps to minimize the shock of diluting from 100% DMSO directly into an aqueous environment.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is below the toxic limit for your cell line (typically <0.5%).

  • Mixing: Mix gently by pipetting up and down or by swirling the plate.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Solid this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment intermediate_dilution Intermediate Dilution in Assay Buffer thaw->intermediate_dilution final_dilution Final Dilution in Assay Plate intermediate_dilution->final_dilution run_assay Perform Assay final_dilution->run_assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed? stock_solution In Stock Solution? start->stock_solution Yes end_precip Problem Solved start->end_precip No working_solution In Working Solution? stock_solution->working_solution No warm_sonicate Warm and Sonicate stock_solution->warm_sonicate Yes lower_conc Lower Final Concentration working_solution->lower_conc Yes new_stock Prepare More Dilute Stock warm_sonicate->new_stock If persists warm_sonicate->end_precip If solved new_stock->end_precip increase_cosolvent Increase Co-solvent % lower_conc->increase_cosolvent use_detergent Add Surfactant (in vitro) increase_cosolvent->use_detergent use_detergent->end_precip

Caption: Decision tree for troubleshooting precipitation.

References

Technical Support Center: Troubleshooting Menisdaurin HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Menisdaurin. The following question-and-answer format addresses specific problems to help you systematically troubleshoot and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, a polar cyanogenic glycoside, in reversed-phase HPLC is often attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for polar compounds like this compound is often the interaction between the analyte and free silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). These interactions can lead to a secondary, undesirable retention mechanism, causing the peak to tail.

  • Mobile Phase pH: An inappropriate mobile phase pH can contribute to peak tailing. Although this compound has a high predicted pKa (~12.81) and is a very weak acid, a mobile phase that is not sufficiently acidic may not effectively suppress the ionization of residual silanol groups on the column, leading to unwanted interactions.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted, tailing peak shape.

  • Column Contamination and Degradation: The accumulation of contaminants on the column's inlet frit or degradation of the stationary phase can create active sites that cause peak tailing.

  • Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or dead volume in connections, can lead to band broadening and peak tailing.

Q2: My this compound peak is tailing. What is the first thing I should check?

Start by evaluating your HPLC column's condition and the mobile phase composition. Given that this compound is a polar glycoside, interactions with the silica (B1680970) backbone of the column are a common culprit.

  • Assess the Column: If you are using an older C18 column, it may have a higher concentration of active silanol groups. Consider switching to a modern, end-capped C18 column or a column with a polar-embedded stationary phase, which is designed to minimize such secondary interactions.

  • Check the Mobile Phase pH: Ensure your mobile phase is sufficiently acidic. For cyanogenic glycosides, an acidified mobile phase is often used to improve peak shape. A common mobile phase consists of water with 0.1% formic or acetic acid and an organic modifier like acetonitrile (B52724) or methanol (B129727). The low pH helps to keep the silanol groups on the stationary phase protonated and reduces their interaction with the analyte.

Q3: How can I optimize my mobile phase to reduce this compound peak tailing?

Optimizing the mobile phase is a critical step in resolving peak tailing. Here are some strategies:

  • Acidify the Aqueous Phase: The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous component of your mobile phase is highly recommended. This will help to suppress the ionization of silanol groups on the column packing.

  • Adjust Organic Modifier: The choice and proportion of the organic solvent (acetonitrile or methanol) can influence peak shape. Acetonitrile often provides sharper peaks than methanol for many compounds. Experiment with small, incremental increases in the percentage of the organic modifier to see if it improves peak symmetry.

  • Use a Buffer: For consistent results, especially if your method is sensitive to minor pH changes, consider using a buffer solution (e.g., a phosphate (B84403) buffer at a low pH) as the aqueous component of your mobile phase.

Q4: Could my sample preparation be causing the peak tailing?

Yes, sample preparation can significantly impact your chromatography. Here are a few things to consider:

  • Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase of your gradient or a solvent that is weaker than the mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion, including tailing.

  • Sample Concentration: If you suspect column overload, try diluting your sample and injecting a smaller volume. If the peak shape improves, you have likely identified the issue.

  • Sample Matrix: If you are analyzing this compound in a complex matrix, such as a plant extract, other components in the sample could be interfering with the chromatography. Consider a sample clean-up step, like Solid-Phase Extraction (SPE), to remove interfering substances.

Troubleshooting Summary

The table below provides a structured approach to troubleshooting this compound peak tailing, outlining potential causes, recommended actions, and the expected outcomes.

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Switch to an end-capped or polar-embedded C18 column.Sharper, more symmetrical peak.
Add 0.1% formic acid or acetic acid to the mobile phase.Reduced tailing due to suppression of silanol activity.
Inappropriate Mobile Phase pH Prepare a fresh mobile phase with a confirmed acidic pH (e.g., pH 2.5-4).Improved peak shape and consistent retention times.
Use a buffered mobile phase (e.g., 10-20 mM phosphate buffer).Enhanced reproducibility and symmetrical peaks.
Column Overload Dilute the sample (e.g., by a factor of 5 or 10) and reinject.Peak tailing is reduced, and peak height decreases proportionally.
Reduce the injection volume.Improved peak shape with a smaller peak area.
Column Contamination/Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).Removal of contaminants may restore peak shape.
Replace the column with a new one of the same type.A sharp, symmetrical peak indicates the old column was the issue.
Use a guard column to protect the analytical column.Prolongs column life and maintains good peak shape.
Extra-Column Effects Check all fittings and connections for leaks or dead volume.Tighter connections and minimized tubing length can reduce band broadening.
Use shorter, narrower internal diameter tubing between the injector, column, and detector.Sharper peaks due to reduced extra-column volume.

Experimental Protocol Example

This section provides a detailed methodology for a typical reversed-phase HPLC analysis of this compound, which can be used as a starting point for your experiments.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes, then a wash and re-equilibration step.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound HPLC peak tailing.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_column Is the column appropriate and in good condition? start->check_column check_mobile_phase Is the mobile phase pH acidic and freshly prepared? check_column->check_mobile_phase No solution_column Switch to end-capped column or flush/replace existing column. check_column->solution_column Yes check_sample_prep Is the sample concentration and solvent appropriate? check_mobile_phase->check_sample_prep No solution_mobile_phase Acidify mobile phase (e.g., 0.1% Formic Acid) or use a buffer. check_mobile_phase->solution_mobile_phase Yes check_system Are there any extra-column effects? check_sample_prep->check_system No solution_sample_prep Dilute sample or dissolve in initial mobile phase. check_sample_prep->solution_sample_prep Yes solution_system Check fittings, tubing, and minimize dead volume. check_system->solution_system Yes end_node Peak Shape Improved check_system->end_node No solution_column->end_node solution_mobile_phase->end_node solution_sample_prep->end_node solution_system->end_node

Caption: A flowchart outlining the systematic steps for troubleshooting HPLC peak tailing.

Technical Support Center: Optimizing Menisdaurin HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Menisdaurin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation by reversed-phase HPLC?

A typical starting point for the separation of polar compounds like this compound on a C18 column is a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A common initial gradient might be 95:5 (Water:Acetonitrile) to 5:95 (Water:Acetonitrile) over 20-30 minutes. The mobile phase often contains a small amount of acid, like 0.1% formic acid or acetic acid, to improve peak shape by protonating silanol (B1196071) groups on the stationary phase and the analyte.

Q2: Why is my this compound peak showing significant tailing?

Peak tailing is a common issue in HPLC and can be caused by several factors.[1] For a compound like this compound, potential causes include:

  • Secondary Interactions: Strong interactions between the analyte and active sites (silanols) on the silica-based stationary phase can lead to tailing.[1][2][3] Using an end-capped column or adding a competitive base to the mobile phase can mitigate this.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, leading to peak distortion.[1] Adjusting the pH of the mobile phase away from the analyte's pKa can improve peak symmetry.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks. Try reducing the injection volume or sample concentration.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[4][5] Flushing the column with a strong solvent or replacing it may be necessary.

Q3: My baseline is drifting during the gradient elution. What could be the cause?

Baseline drift in gradient elution is often related to the mobile phase or the detector.[5] Potential causes include:

  • Mobile Phase Incompatibility: The two solvents in your mobile phase may have significantly different UV absorbance at the detection wavelength. Using high-purity HPLC-grade solvents can help minimize this.[6]

  • Contamination: Impurities in the mobile phase can accumulate on the column and elute during the gradient, causing the baseline to drift.[6][7] Ensure your solvents are fresh and properly filtered.

  • Temperature Fluctuations: A non-thermostatted column can be sensitive to changes in ambient temperature, leading to baseline drift.[8][9] Using a column oven is recommended.

  • Detector Lamp Instability: An aging detector lamp can cause baseline instability.[5]

Q4: How can I improve the resolution between this compound and other components in my sample?

Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.[10][11]

  • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to water will alter the retention times of your analytes.[10][12] Switching the organic solvent (e.g., from acetonitrile to methanol) can change the selectivity of the separation.

  • Change Mobile Phase pH: For ionizable compounds, altering the pH can significantly impact retention and selectivity.

  • Use a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide the necessary selectivity.

  • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[11]

  • Use a Gradient Elution: A gradient can help to separate complex mixtures by sharpening peaks and improving resolution between early and late-eluting compounds.[13]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound.

Problem Potential Cause Recommended Solution
Broad Peaks Extra-column volume: Long or wide-diameter tubing between the injector, column, and detector.Use tubing with a smaller internal diameter (e.g., 0.005") and minimize tubing length.[1]
Low mobile phase flow rate: Insufficient flow can lead to peak dispersion.Increase the flow rate to an optimal level for your column dimensions and particle size.[8]
Column contamination: Contaminants at the head of the column can cause band broadening.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4]
Inappropriate sample solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.[8]
Split Peaks Partially blocked column frit: Particulates from the sample or mobile phase can clog the inlet frit.Filter all samples and mobile phases. Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the frit or the column.
Column void: A void or channel has formed in the packing material at the head of the column.This is often due to column aging or high pressure. The column may need to be replaced.[4]
Sample solvent incompatibility: The sample solvent is immiscible with the mobile phase.Ensure the sample solvent is compatible with the mobile phase.
Ghost Peaks Contaminated mobile phase or system: Impurities are being introduced from the solvents, glassware, or system components.Use high-purity solvents and clean glassware. Flush the HPLC system thoroughly.[6]
Carryover from previous injection: Residual sample from a prior run is eluting.Implement a needle wash step in your injection sequence. Inject a blank run to confirm carryover.
Irreproducible Retention Times Inconsistent mobile phase preparation: Small variations in mobile phase composition can lead to shifts in retention time.Prepare mobile phase accurately and consistently. Premixing the mobile phase can help.[8]
Column temperature fluctuations: Changes in ambient temperature affect retention.Use a column oven to maintain a constant temperature.[8]
Column equilibration: The column is not fully equilibrated with the mobile phase before injection.Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.[9]
Leaks in the system: A leak in the pump or fittings will cause flow rate fluctuations.Inspect the system for any visible leaks and tighten fittings as necessary.[8]

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound.

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Filter both mobile phases through a 0.45 µm filter and degas.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., start at 210 nm if unknown).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 95% B

      • 22-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Optimization:

    • Gradient Slope: If peaks are clustered, flatten the gradient around the elution time of this compound. If peaks are too far apart, steepen the gradient.

    • Organic Solvent: If resolution is poor, try substituting Acetonitrile with Methanol.

    • pH: If peak shape is poor, try different mobile phase additives (e.g., 0.1% Trifluoroacetic Acid or a buffer like 10 mM Potassium Phosphate at a specific pH).

    • Temperature: Varying the column temperature can affect selectivity and viscosity.

Visualizations

Mobile Phase Optimization Workflow

Mobile_Phase_Optimization start Start: Define Separation Goal select_column Select Initial Column (e.g., C18) start->select_column scout_gradient Run Scouting Gradient (e.g., 5-95% Acetonitrile) select_column->scout_gradient eval_chrom Evaluate Chromatogram (Peak Shape, Resolution) scout_gradient->eval_chrom good_sep Acceptable Separation? eval_chrom->good_sep poor_shape Poor Peak Shape? eval_chrom->poor_shape optimize_gradient Optimize Gradient Slope good_sep->optimize_gradient No, Poor Resolution end End: Final Method good_sep->end Yes optimize_gradient->scout_gradient change_solvent Change Organic Solvent (e.g., to Methanol) change_solvent->scout_gradient adjust_ph Adjust Mobile Phase pH adjust_ph->scout_gradient poor_shape->change_solvent No poor_shape->adjust_ph Yes

Caption: A workflow diagram for systematic mobile phase optimization in HPLC.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed check_overload Is Sample Overloaded? start->check_overload reduce_conc Reduce Sample Concentration/ Injection Volume check_overload->reduce_conc Yes check_ph Is Mobile Phase pH Near Analyte pKa? check_overload->check_ph No solution Solution: Improved Peak Shape reduce_conc->solution adjust_ph Adjust pH (± 2 units from pKa) check_ph->adjust_ph Yes check_column Is Column Old or Contaminated? check_ph->check_column No adjust_ph->solution flush_column Flush with Strong Solvent check_column->flush_column Yes secondary_int Consider Secondary Interactions check_column->secondary_int No replace_column Replace Column flush_column->replace_column If problem persists replace_column->solution use_endcapped Use End-capped Column or Add Mobile Phase Modifier secondary_int->use_endcapped use_endcapped->solution

Caption: A logical flowchart for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Menisdaurin Interference in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by menisdaurin (B1234387) in complex biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a cyclohexylideneacetonitrile (B1615479) derivative, a type of natural product.[1] It has been isolated from the mangrove plant Bruguiera gymnorrhiza and has demonstrated moderate antiviral activity against the Hepatitis B virus (HBV) in cellular assays.[1]

Q2: Why might this compound interfere with my biological assay?

A2: this compound possesses several chemical features that could potentially lead to assay interference:

  • α,β-Unsaturated Nitrile: This functional group is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack from biological thiols, such as cysteine residues in proteins.[2][3] This covalent modification can lead to non-specific inhibition of enzymes or disruption of protein function.

  • Glycoside Moiety: The sugar portion of the molecule can increase water solubility and potentially mediate non-specific interactions with proteins or other biological macromolecules. Glycosides have been known to cause interference in some assays.[4][5]

  • Potential for Aggregation: Like many natural products, this compound may form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can sequester and denature proteins, leading to promiscuous, non-specific inhibition.[6][7]

  • Redox Activity: Although not explicitly documented for this compound, related phenolic natural products are known to be redox-active, which can interfere with assays that rely on redox-sensitive reporters or involve cellular redox pathways.[7][8]

Q3: My compound shows activity against a wide range of unrelated targets. Could this be due to interference?

A3: Yes, this phenomenon, often referred to as "promiscuous inhibition" or being a "frequent hitter," is a strong indicator of assay interference.[6] The underlying cause is likely one of the non-specific mechanisms mentioned in Q2, such as compound aggregation or non-specific reactivity. Such compounds are sometimes termed Invalid Metabolic Panaceas (IMPs) when they are natural products that appear to have a wide range of biological activities that are later found to be artifacts.[7]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Inconsistent or non-reproducible results in a cell-based viability/proliferation assay (e.g., MTT, MTS).

  • Question: My cell viability assay (MTT) shows an unexpected increase in signal, suggesting proliferation, even at high concentrations of this compound where cytotoxicity is expected. What could be the cause?

  • Answer: Natural products with reducing potential can directly reduce the tetrazolium salts (MTT, MTS) used in these assays to the colored formazan (B1609692) product, independent of cellular dehydrogenase activity.[8][9][10] This leads to a false-positive signal.

    Troubleshooting Steps:

    • Cell-Free Control: Run the assay in the absence of cells by adding this compound directly to the assay medium containing the tetrazolium reagent. An increase in absorbance indicates direct reduction by the compound.

    • Wash Step: Before adding the tetrazolium reagent, wash the cells to remove any remaining this compound. A significant reduction in the false signal after washing points to direct interference.[8]

    • Use an Orthogonal Assay: Confirm your results using a non-redox-based viability assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or DNA content (e.g., CyQUANT®).[9]

    Illustrative Data for Troubleshooting MTT Assay Interference:

ConditionThis compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)Interpretation
Cells + this compound 501.2 ± 0.1Apparent high viability
No Cells + this compound 500.8 ± 0.05Strong direct reduction of MTT
Cells + this compound (with wash step) 500.4 ± 0.08Reduced signal, closer to true viability
Cells + Vehicle 00.9 ± 0.1Baseline viability

Issue 2: Suspected non-specific inhibition in an enzyme-based assay.

  • Question: this compound inhibits my target enzyme, but the dose-response curve is steep and the IC50 value varies between experiments. How can I determine if this is a genuine inhibition?

  • Answer: This behavior is characteristic of non-specific inhibition, potentially due to compound aggregation or covalent modification of the enzyme.

    Troubleshooting Steps:

    • Detergent Test for Aggregation: Perform the assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the inhibition is aggregation-based.[6]

    • Thiol Scavenger Test for Covalent Reactivity: The α,β-unsaturated nitrile in this compound is a potential Michael acceptor. To test for covalent modification of enzyme thiols, perform the assay with and without a high concentration of a thiol-containing scavenger like dithiothreitol (B142953) (DTT; 1 mM).[2][6] A significant increase in the IC50 value in the presence of DTT suggests that this compound may be acting as a covalent inhibitor.

    • Pre-incubation and Dilution: Pre-incubate the enzyme with a high concentration of this compound (e.g., 10x IC50). Then, dilute the mixture to a concentration below the IC50. If the inhibition is reversible, the enzyme activity should be restored. If the inhibition persists, it may be due to irreversible covalent modification.[11]

    Illustrative Data for Troubleshooting Non-Specific Inhibition:

Assay ConditionThis compound IC50 (µM)Fold Shift in IC50Interpretation
Standard Buffer 5.2-Baseline
+ 0.01% Triton X-100 48.59.3High likelihood of aggregation
+ 1 mM DTT 15.12.9Moderate likelihood of thiol reactivity

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using a Detergent-Based Assay

  • Objective: To determine if the observed inhibitory activity of this compound is due to the formation of aggregates.

  • Methodology:

    • Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.[6]

    • Compound Dilution: Prepare serial dilutions of this compound in both the detergent-free and detergent-containing buffers.

    • Run Assay: Perform your standard enzyme assay protocol in parallel using both sets of compound dilutions. Include appropriate positive and negative controls for both buffer conditions.

    • Data Analysis: Generate dose-response curves and calculate the IC50 value for this compound in both conditions. A significant increase (typically >5-fold) in the IC50 in the presence of Triton X-100 is indicative of aggregation-based inhibition.[6]

Protocol 2: Orthogonal Assay Confirmation for Hit Validation

  • Objective: To confirm the biological activity of this compound using a mechanistically distinct assay to rule out technology-specific interference.

  • Methodology:

    • Select an Orthogonal Assay: Choose a secondary assay with a different readout technology. For example, if your primary screen was a fluorescence-based enzyme inhibition assay, use a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding to the target protein.

    • Dose-Response Confirmation: Run a full dose-response curve of this compound in the orthogonal assay.

    • Data Analysis: Compare the potency (e.g., IC50 or Kd) obtained from the orthogonal assay with the primary assay. Consistent activity across different platforms provides strong evidence for a genuine biological effect.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway Modulation by this compound

Given the reported anti-HBV activity of this compound, a hypothetical mechanism of action could involve the modulation of host signaling pathways that the virus hijacks for its replication. The following diagram illustrates a simplified, hypothetical pathway and highlights potential points of assay interference.

Menisdaurin_Signaling_Interference cluster_interference Potential Assay Interference Points This compound This compound KinaseB Kinase B This compound->KinaseB Inhibits? HBV HBV Receptor Host Cell Receptor HBV->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Activates KinaseAssay Kinase Assay (e.g., ADP-Glo) Interference: ATP competition, luciferase inhibition KinaseB->KinaseAssay Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to ReporterGeneAssay TF Reporter Assay (e.g., Luciferase) Interference: Luciferase inhibition, fluorescence TranscriptionFactor->ReporterGeneAssay ViralReplication Viral Replication Nucleus->ViralReplication Promotes Transcription qPCR qPCR for Viral Titer Interference: Polymerase inhibition ViralReplication->qPCR

Caption: Hypothetical signaling pathway for HBV replication and potential interference points for this compound.

Experimental Workflow for Investigating Assay Interference

The following diagram outlines a logical workflow for identifying and characterizing potential assay interference by a natural product like this compound.

Interference_Workflow Start Primary Screen Hit (e.g., this compound) CheckPurity Confirm Purity and Identity (LC-MS, NMR) Start->CheckPurity DoseResponse Reproduce Dose-Response Curve CheckPurity->DoseResponse InterferenceCheck Assay Interference Checks DoseResponse->InterferenceCheck Aggregation Aggregation Test (add 0.01% Triton X-100) InterferenceCheck->Aggregation Is it an aggregator? Reactivity Reactivity Test (add 1 mM DTT) InterferenceCheck->Reactivity Is it reactive? AssayArtifact Assay-Specific Artifacts (e.g., cell-free MTT, fluorescence check) InterferenceCheck->AssayArtifact Does it affect the readout? InterferenceResult Interference Observed? Aggregation->InterferenceResult Reactivity->InterferenceResult AssayArtifact->InterferenceResult Triage Triage as Artifact or Deprioritize InterferenceResult->Triage Yes OrthogonalAssay Confirm with Orthogonal Assay (e.g., SPR, different cell line) InterferenceResult->OrthogonalAssay No GenuineHit Genuine Hit Proceed with further studies OrthogonalAssay->GenuineHit

Caption: A workflow for troubleshooting potential assay interference from a natural product hit.

References

Quenching enzymatic activity during Menisdaurin extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of Menisdaurin, with a specific focus on preventing enzymatic degradation.

Troubleshooting Guide

Enzymatic activity, primarily from endogenous β-glucosidases, is a critical factor leading to the degradation of this compound during extraction. The following guide addresses common issues and provides corrective actions.

Issue EncounteredPossible CauseRecommended Action
Low or no yield of this compound Enzymatic Degradation: Endogenous β-glucosidases may have hydrolyzed this compound into its unstable aglycone, which readily degrades.[1]Implement immediate and effective enzyme inactivation at the start of the extraction process. This can be achieved through thermal methods (e.g., blanching, boiling solvent extraction) or chemical inhibition.
Inappropriate Solvent: The chosen extraction solvent may have poor solubility for this compound or may promote its degradation.Methanol (B129727) or aqueous methanol solutions (70-80%) are often effective for extracting cyanogenic glycosides.[2][3] However, the aglycone of this compound is reported to be unstable in methanol and water, making rapid and complete enzyme inactivation paramount.[1]
Presence of Degradation Products in Extract Incomplete Enzyme Quenching: The method used to inactivate enzymes was not sufficient to halt all enzymatic activity.Optimize the quenching protocol. For thermal methods, ensure uniform and rapid heat distribution. For chemical methods, ensure proper concentration and penetration of the inhibitor.
Sample Handling: Delays between sample harvesting, grinding, and extraction can allow for enzymatic degradation to occur.Minimize the time between harvesting and extraction. If immediate extraction is not possible, flash-freeze the plant material in liquid nitrogen and store it at -80°C.
Inconsistent Extraction Yields Variable Enzyme Activity in Plant Material: The concentration of endogenous enzymes can vary depending on the plant's age, growing conditions, and time of harvest.Standardize the collection of plant material. Always incorporate a robust enzyme inactivation step at the beginning of each extraction to ensure consistency.
pH of Extraction Solvent: The pH of the medium can significantly affect both enzyme activity and the stability of this compound.Maintain a slightly acidic pH (e.g., pH 4-6) during extraction, as many β-glucosidases have optimal activity in this range. However, the stability of this compound itself across a pH range should be considered.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary cause is enzymatic hydrolysis by endogenous β-glucosidases present in the plant material.[6] These enzymes cleave the glycosidic bond of this compound, releasing an unstable aglycone that rapidly degrades.[1]

Q2: What are the most effective methods for quenching β-glucosidase activity?

A2: Both thermal and chemical methods can be effective.

  • Thermal Inactivation: This involves rapidly heating the plant material to denature the enzymes. Methods include blanching in hot water or steam, or using a boiling solvent for extraction.[7] For example, immersing the plant material in boiling 70-80% methanol or ethanol (B145695) can simultaneously inactivate enzymes and initiate extraction.

  • Chemical Inhibition: This involves the addition of chemical agents that inhibit β-glucosidase activity. The choice of inhibitor should be carefully considered to avoid interference with downstream applications.

Q3: Are there specific chemical inhibitors recommended for β-glucosidase during extraction?

A3: While specific inhibitors for this compound extraction are not well-documented, general β-glucosidase inhibitors can be effective. These can include compounds that mimic the substrate or alter the enzyme's active site. It is crucial to perform preliminary tests to ensure the chosen inhibitor does not degrade this compound or interfere with analytical methods.

Q4: How does the choice of extraction solvent affect this compound stability?

A4: The solvent system plays a dual role in both solubilizing this compound and influencing enzymatic activity. Aqueous methanol or ethanol solutions are commonly used for extracting cyanogenic glycosides.[2][3] However, since the aglycone of this compound is unstable in water and methanol, it is critical that the solvent choice is paired with a highly efficient enzyme inactivation method to prevent the formation of the aglycone in the first place.[1]

Q5: What are the optimal storage conditions for the plant material before extraction?

A5: To minimize enzymatic degradation before extraction, fresh plant material should be processed immediately. If storage is necessary, flash-freezing in liquid nitrogen and storing at -80°C is the best practice to halt biological processes, including enzyme activity.

Experimental Protocols

Protocol 1: Thermal Quenching with Boiling Solvent Extraction

This protocol is designed for the rapid inactivation of enzymes at the onset of extraction.

  • Sample Preparation: Harvest fresh plant material and immediately chop or grind it into a coarse powder. If not used immediately, flash-freeze in liquid nitrogen and store at -80°C.

  • Solvent Preparation: Prepare a solution of 80% methanol in water.

  • Extraction and Quenching:

    • Bring the 80% methanol solution to a boil in a reflux apparatus.

    • Quickly add the prepared plant material to the boiling solvent.

    • Maintain the reflux for 15-30 minutes to ensure complete enzyme inactivation.

  • Extraction Continuation: After the initial boiling period, the extraction can be continued by cooling the mixture and proceeding with standard maceration or sonication-assisted extraction methods.

  • Filtration and Concentration: Filter the extract to remove solid plant material. The filtrate can then be concentrated under reduced pressure to yield the crude this compound extract.

Visualizations

Menisdaurin_Degradation_Pathway This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Enzymatic Hydrolysis Degradation Degradation Products Aglycone->Degradation Spontaneous Decomposition Enzyme β-glucosidase Enzyme->this compound catalyzes

Caption: Enzymatic degradation pathway of this compound.

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Enzyme Quenching & Extraction cluster_2 Downstream Processing Harvest Harvest Plant Material Grind Grind/Homogenize Harvest->Grind Quench Thermal or Chemical Enzyme Inactivation Grind->Quench Extract Solvent Extraction (e.g., 80% Methanol) Quench->Extract Filter Filtration Extract->Filter Concentrate Concentration Filter->Concentrate Purify Purification Concentrate->Purify Menisdaurin_Final Menisdaurin_Final Purify->Menisdaurin_Final Isolated this compound

Caption: General workflow for this compound extraction with enzyme quenching.

References

Technical Support Center: Interpreting Complex NMR Spectra of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Menisdaurin NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic analysis of this cyanogenic glycoside.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides answers to common questions and solutions to potential problems you might encounter when acquiring and interpreting the NMR spectra of this compound.

Q1: I'm seeing a complex group of overlapping signals between 3.20 and 3.90 ppm in the ¹H NMR spectrum. How can I assign the individual sugar protons?

A1: This is a common challenge due to the similar chemical environments of the glucose protons. To resolve these overlapping signals, you should perform a 2D COSY (Correlation Spectroscopy) experiment. The COSY spectrum will show correlations between coupled protons. For example, you can walk through the spin system starting from the anomeric proton (H-1', typically a doublet around 4.41 ppm) to identify H-2', then from H-2' to H-3', and so on, until all the sugar protons are assigned.

Q2: The quaternary carbons C-3 and C-4 are not visible in my standard ¹³C NMR spectrum. Is this normal?

A2: Yes, it is common for quaternary carbons to show very weak signals or be absent in a standard ¹³C NMR spectrum due to their long relaxation times and lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. To definitively identify these carbons, you should run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for long-range correlations from nearby protons to these quaternary carbons. For instance, H-1, H-5, and H-6 should show correlations to C-3 and C-4.

Q3: How can I confirm the connection between the aglycone and the glucose moiety?

A3: The key experiment for this is the HMBC spectrum. A long-range correlation between the anomeric proton of the glucose (H-1') and the carbon of the aglycone to which it is attached (C-8) will unambiguously establish the glycosidic linkage. You should observe a cross-peak between the proton signal at ~4.41 ppm (H-1') and the carbon signal at ~73.2 ppm (C-8).

Q4: I am having trouble assigning the diastereotopic protons at C-5. How can I differentiate them?

A4: The two protons on C-5 are diastereotopic and will have different chemical shifts and coupling patterns. A combination of COSY and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can help. The COSY spectrum will show that both protons are coupled to H-6. The NOESY/ROESY spectrum can then be used to determine their spatial relationships with other nearby protons, which can aid in their specific assignment.

Q5: My sample is not very soluble in CDCl₃. What other solvents can I use, and how will this affect the chemical shifts?

A5: this compound has better solubility in more polar deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Be aware that changing the solvent will cause shifts in the proton and carbon chemical shifts. Protons attached to heteroatoms (like hydroxyl groups) are particularly sensitive to solvent changes and may exchange with deuterium (B1214612) in protic solvents like CD₃OD, leading to their disappearance from the ¹H NMR spectrum. Always report the solvent used when presenting NMR data.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature, acquired in deuterated methanol (B129727) (CD₃OD).

Table 1: ¹H NMR Data of this compound (in CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
15.23s
5a2.45m
5b2.19m
62.58m
84.31t3.5
94.09d3.5
Glucose Moiety
1'4.41d7.8
2'3.23m
3'3.40m
4'3.32m
5'3.40m
6'a3.87dd12.0, 2.0
6'b3.69dd12.0, 5.5

Table 2: ¹³C NMR Data of this compound (in CD₃OD)

PositionChemical Shift (δ) ppm
1118.5
296.5
3151.7
4125.9
532.3
629.5
873.2
971.8
CN119.2
Glucose Moiety
1'102.3
2'74.9
3'77.8
4'71.5
5'78.0
6'62.6

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments used in the structural elucidation of this compound are provided below. These are generalized protocols and may need to be optimized based on the specific instrument and sample concentration.

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton couplings within a spin system.

  • Methodology:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set up a gradient-selected COSY (gCOSY) experiment.

    • Use a spectral width that encompasses all proton signals.

    • Acquire data with a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8) to achieve good resolution and signal-to-noise.

    • Process the 2D data using a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Methodology:

    • Use the same sample prepared for the COSY experiment.

    • Set up a gradient-selected HSQC (gHSQC) experiment.

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use an average one-bond ¹J(C,H) coupling constant of ~145 Hz for optimization.

    • Acquire data with a sufficient number of increments (e.g., 128-256) and scans (e.g., 4-16) to obtain clear correlation peaks.

    • Process the data with appropriate window functions.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Use the same sample.

    • Set up a gradient-selected HMBC (gHMBC) experiment.

    • Use the same spectral widths as in the HSQC experiment.

    • Optimize the experiment for a long-range coupling constant of 8-10 Hz. This will highlight two- and three-bond correlations.

    • Acquire data with a sufficient number of increments (e.g., 256-512) and scans (e.g., 8-32) to detect the weaker long-range correlations.

    • Process the 2D data.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (through-space correlations).

  • Methodology:

    • Use the same sample.

    • Set up a 2D NOESY experiment.

    • Use the same ¹H spectral width as in the COSY experiment.

    • Set a mixing time appropriate for a molecule of this size (e.g., 300-800 ms). It may be necessary to run experiments with a few different mixing times to optimize the NOE signals.

    • Acquire data with a sufficient number of increments and scans.

    • Process the 2D data to visualize through-space correlations.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and structural relationships for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_interpretation Data Interpretation & Structure Elucidation sample Dissolve this compound in Deuterated Solvent (e.g., CD3OD) H1_NMR ¹H NMR sample->H1_NMR C13_NMR ¹³C NMR sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY assign_protons Assign Proton Signals (Chemical Shift, Multiplicity) H1_NMR->assign_protons C13_NMR->HSQC C13_NMR->HMBC assign_carbons Assign Carbon Signals (Chemical Shift) C13_NMR->assign_carbons connect_spins Establish Spin Systems (¹H-¹H Couplings) COSY->connect_spins connect_hc Connect Protons to Carbons (¹JCH) HSQC->connect_hc long_range Establish Long-Range Connectivity (²⁻³JCH) HMBC->long_range spatial Determine Spatial Proximity (Through-space NOEs) NOESY->spatial assign_protons->connect_spins assign_carbons->connect_hc final_structure Final Structure Confirmation connect_spins->final_structure connect_hc->final_structure long_range->final_structure spatial->final_structure

Figure 1. General workflow for the NMR-based structural elucidation of this compound.

menisdaurin_correlations cluster_structure This compound Structure cluster_correlations Key 2D NMR Correlations menisdaurin_img H1_C3 H-1 to C-3 H5_C3 H-5 to C-3 H6_C4 H-6 to C-4 H1prime_C8 H-1' to C-8 H8_H9 H-8 to H-9 HMBC_corr HMBC H1_C3->HMBC_corr H5_C3->HMBC_corr H6_C4->HMBC_corr H1prime_C8->HMBC_corr COSY_corr COSY H8_H9->COSY_corr

Figure 2. Key COSY and HMBC correlations for the structural confirmation of this compound.

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Phenolic Alkaloids from Menispermum dauricum and Amygdalin

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial inquiries sought a direct comparison between Menisdaurin and Amygdalin. However, a thorough review of the scientific literature reveals a significant disparity in available research. While Amygdalin has been the subject of numerous studies, there is a notable absence of research specifically investigating the anticancer properties of this compound, a nitrile glycoside. The available data predominantly focuses on the anticancer effects of a mixture of Phenolic Alkaloids from Menispermum dauricum (PAMD) , the plant from which this compound was first isolated. Therefore, this guide provides a comparative analysis of the anticancer activities of PAMD and Amygdalin, reflecting the current state of scientific evidence.

Overview

This guide offers a detailed comparison of the in vitro and in vivo anticancer activities of Phenolic Alkaloids from Menispermum dauricum (PAMD) and Amygdalin. It is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their mechanisms of action, cytotoxic effects, and preclinical efficacy.

Comparative Summary of Anticancer Activity

FeaturePhenolic Alkaloids from Menispermum dauricum (PAMD)Amygdalin
Primary Anticancer Mechanism Induction of apoptosis, cell cycle arrest at G0/G1 phase, inhibition of the Hedgehog signaling pathway.Induction of apoptosis, cell cycle arrest. The role of cyanide release in its anticancer effect is controversial and a subject of debate.
Molecular Targets Downregulation of Sonic Hedgehog (Shh) and Gli-1, increased Bax and caspase-3 expression, decreased K-RAS expression.Upregulation of Bax and caspase-3, downregulation of Bcl-2.[1]
In Vitro Cytotoxicity (IC50) Pancreatic cancer (BxPC-3): 2.37 µg/mL (24h), 1.78 µg/mL (48h), 1.25 µg/mL (72h).Breast cancer (MCF7): 30.8 mg/mL; (MDA-MB-231): 48.5 mg/mL; (Hs578T): 52.9 mg/mL.[2] Prostate cancer: Effective at 2.5 mg/mL.[3] Bladder cancer: Effective at 2.5 mg/mL.[3] Pancreatic cancer: Requires ≥30 mg/mL.[3]
In Vivo Efficacy Pancreatic cancer (BxPC-3 xenografts): 45.17% (10 mg/kg/day) and 57.35% (20 mg/kg/day) tumor inhibition. Gastric cancer (SGC-7901 xenografts): Significant decrease in tumor weight at 5, 10, and 20 mg/kg doses.[4]Prostate cancer: Significant antitumor activity in castration-sensitive and resistant cell lines.[3]

Mechanisms of Action

Phenolic Alkaloids from Menispermum dauricum (PAMD)

PAMD has been shown to exert its anticancer effects through a multi-pronged approach. A key mechanism is the inhibition of the Hedgehog (Hh) signaling pathway , a critical pathway in embryonic development and tumorigenesis. PAMD treatment leads to the downregulation of the Sonic Hedgehog (Shh) protein and its downstream transcription factor Gli-1.[5] This disruption of the Hh pathway contributes to the suppression of cancer cell proliferation.

Furthermore, PAMD induces apoptosis , or programmed cell death. This is achieved by increasing the expression of the pro-apoptotic protein Bax and activating caspase-3, a key executioner enzyme in the apoptotic cascade.[4] PAMD also promotes cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell division cycle.[5]

PAMD_Mechanism PAMD PAMD Hh_Pathway Hedgehog Signaling Pathway PAMD->Hh_Pathway inhibits Bax Bax PAMD->Bax upregulates Caspase3 Caspase-3 PAMD->Caspase3 activates CellCycle Cell Cycle Arrest (G0/G1) PAMD->CellCycle Shh Shh Hh_Pathway->Shh Gli1 Gli-1 Shh->Gli1 Proliferation Cell Proliferation Gli1->Proliferation promotes Apoptosis Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Amygdalin

The anticancer mechanism of Amygdalin is primarily attributed to the induction of apoptosis .[1] It modulates the balance of pro-apoptotic and anti-apoptotic proteins, leading to an increase in Bax and a decrease in Bcl-2 expression.[1] This shift in the Bax/Bcl-2 ratio promotes the mitochondrial pathway of apoptosis, culminating in the activation of caspases.

Amygdalin also induces cell cycle arrest , primarily at the G0/G1 phase, which halts the proliferation of cancer cells.[6] The controversial aspect of Amygdalin's mechanism is the role of its hydrolysis product, hydrogen cyanide. It has been hypothesized that cancer cells have higher levels of β-glucosidase, the enzyme that breaks down Amygdalin, leading to a localized release of cyanide that selectively kills cancer cells. However, this theory remains a subject of scientific debate.

Amygdalin_Mechanism Amygdalin Amygdalin Bax Bax Amygdalin->Bax upregulates Bcl2 Bcl-2 Amygdalin->Bcl2 downregulates Caspase3 Caspase-3 Amygdalin->Caspase3 activates CellCycle Cell Cycle Arrest (G0/G1) Amygdalin->CellCycle Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general representation for determining the cytotoxic effects of compounds like PAMD and Amygdalin on cancer cell lines.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reagent and Formazan Solubilization cluster_2 Data Acquisition and Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of PAMD or Amygdalin B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability (%) and determine IC50 values H->I

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of PAMD and Amygdalin.

Xenograft_Model_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring and Endpoint A Subcutaneously inject cancer cells into nude mice B Allow tumors to grow to a palpable size A->B C Randomly divide mice into control and treatment groups B->C D Administer PAMD, Amygdalin, or vehicle control daily C->D E Measure tumor volume and body weight regularly D->E F Sacrifice mice at the end of the study E->F G Excise and weigh tumors F->G H Calculate tumor inhibition rate G->H

Conclusion

Both Phenolic Alkaloids from Menispermum dauricum and Amygdalin demonstrate anticancer properties through the induction of apoptosis and cell cycle arrest. PAMD exhibits a distinct mechanism by inhibiting the Hedgehog signaling pathway, suggesting a potential therapeutic advantage in cancers where this pathway is aberrantly activated. Amygdalin's efficacy is observed across a broader range of cancer cell lines in vitro, though its clinical application remains controversial due to concerns about cyanide toxicity. Further research is warranted to elucidate the specific active constituents within PAMD and to conduct rigorous, well-controlled clinical trials for both agents to definitively establish their therapeutic potential in oncology.

References

Comparative Analysis of Menisdaurin and Other Cyanogenic Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biochemical properties and biological activities of Menisdaurin and other selected cyanogenic glycosides. The information is presented to facilitate objective comparison and is supported by available experimental data and detailed methodologies.

Cyanogenic glycosides are a class of plant secondary metabolites characterized by their ability to release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This process, known as cyanogenesis, is a defense mechanism for plants against herbivores and pathogens.[1][2] Beyond their role in plant defense, several cyanogenic glycosides have garnered interest for their potential pharmacological activities, including anticancer and antiviral effects. This guide focuses on a comparative analysis of this compound against other notable cyanogenic glycosides: Amygdalin (B1666031), Dhurrin, Linamarin, Lotaustralin, Prunasin (B192207), and Taxiphyllin.

Biochemical and Physicochemical Properties

Cyanogenic glycosides consist of an α-hydroxynitrile aglycone and a sugar moiety, most commonly glucose.[2] The structural diversity of the aglycone part, which can be aliphatic, aromatic, or cyclic, contributes to the varying properties and biological activities of these compounds.[2][3]

Table 1: General Properties of Selected Cyanogenic Glycosides

CompoundChemical FormulaMolar Mass ( g/mol )Precursor Amino AcidKey Plant Sources
This compound C₁₄H₁₉NO₇313.30Not specifiedMenispermum dauricum, European holly
Amygdalin C₂₀H₂₇NO₁₁457.43L-PhenylalanineBitter almonds, apricot kernels, seeds of Rosaceae family
Dhurrin C₁₄H₁₇NO₇311.29L-TyrosineSorghum bicolor (sorghum)
Linamarin C₁₀H₁₇NO₆247.25L-ValineCassava, lima beans, flax
Lotaustralin C₁₁H₁₉NO₆261.27L-IsoleucineCassava, lima beans, white clover
Prunasin C₁₄H₁₇NO₆295.29L-PhenylalaninePrunus species (e.g., black cherry), bitter almonds
Taxiphyllin C₁₄H₁₇NO₇311.29L-TyrosineBamboo shoots, Taxus species (yew)

Comparative Biological Activity

The biological activity of cyanogenic glycosides is primarily attributed to the release of HCN, which is a potent inhibitor of cellular respiration.[4] However, recent studies suggest that the intact glycosides or their aglycones may also possess intrinsic biological effects. The following tables summarize the available quantitative data on the cytotoxic and other biological activities of the selected compounds.

Table 2: Comparative Cytotoxicity (IC₅₀ values in µg/mL)

CompoundCell LineIC₅₀ (µg/mL)Reference
Amygdalin KB (Oral Cancer)61[5]
DLD-1 (Colon Cancer)74.03 mM (approx. 33850)[6]
Linamarin Raji (Burkitt's Lymphoma)71.87[7]
Caov-3 (Ovarian Cancer)38[7]
HeLa (Cervical Cancer)57[7]
MCF-7 (Breast Cancer)>300 (without linamarase)[7]
HT-29 (Colon Cancer)235.96 (without linamarase)[7]
HL-60 (Leukemia)246.51 (without linamarase)[7]
Prunasin Not Available--
Dhurrin Not Available--
Lotaustralin Not Available--
Taxiphyllin Not Available--
This compound Not Available--

Note: IC₅₀ values can vary significantly depending on the cell line, assay method, and incubation time. The data presented here is for comparative purposes and is extracted from the cited literature.

Table 3: Other Biological Activities

CompoundActivityAssay/ModelResultsReference
This compound Antiviral (Anti-HBV)HepG2.2.15 cellsEC₅₀ = 87.7 ± 5.8 µg/mL[8]
Prunasin DNA Polymerase β InhibitionEnzyme AssayIC₅₀ = 98 µM (approx. 29 µg/mL)[9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the cytotoxicity of most cyanogenic glycosides is the enzymatic release of hydrogen cyanide, which inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.[4]

Cyanogenesis_Pathway cluster_plant_cell Plant Cell Disruption Cyanogenic_Glycoside Cyanogenic_Glycoside Aglycone Aglycone Cyanogenic_Glycoside->Aglycone Hydrolysis beta_Glucosidase beta_Glucosidase beta_Glucosidase->Cyanogenic_Glycoside catalyzes HCN HCN Aglycone->HCN Aldehyde_Ketone Aldehyde_Ketone Aglycone->Aldehyde_Ketone

Figure 1: General pathway of cyanogenesis.

Some cyanogenic glycosides may exert their effects through alternative pathways. For instance, Amygdalin has been reported to induce apoptosis by modulating the expression of Bcl-2 family proteins and caspases.[10] Prunasin has been shown to be a selective inhibitor of DNA polymerase β.[9]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.[11][12][13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Cyanogenic glycoside stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyanogenic glycosides in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with cyanogenic glycosides Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for exposure period (24-72h) Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT solution Incubation_Exposure->MTT_Addition Incubation_4h Incubate for 2-4h MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT cytotoxicity assay.
β-Glucosidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of cyanogenic glycosides on β-glucosidase activity.[15][16][17]

Principle: This assay measures the activity of β-glucosidase by monitoring the hydrolysis of a chromogenic or fluorogenic substrate. The inhibitory potential of a compound is determined by its ability to reduce the rate of substrate hydrolysis. A common substrate is p-nitrophenyl-β-D-glucopyranoside (pNPG), which upon hydrolysis by β-glucosidase, releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically.

Materials:

  • β-Glucosidase (e.g., from almonds)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Cyanogenic glycoside inhibitor solutions

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Stop solution (e.g., sodium carbonate solution)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures containing the assay buffer, the β-glucosidase enzyme solution, and the inhibitor solution at various concentrations. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding the pNPG substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution to each well. The stop solution increases the pH, which denatures the enzyme and develops the color of the p-nitrophenol product.

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control. The IC₅₀ value can be determined from a dose-response curve.

Enzyme_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction Prepare_Mixture Prepare Enzyme + Inhibitor Mixture Pre_incubation Pre-incubate Prepare_Mixture->Pre_incubation Add_Substrate Add pNPG Substrate Pre_incubation->Add_Substrate Incubate_Reaction Incubate Add_Substrate->Incubate_Reaction Stop_Reaction Add Stop Solution Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Figure 3: Workflow for β-glucosidase inhibition assay.

Conclusion

This guide provides a comparative overview of this compound and other selected cyanogenic glycosides, focusing on their biochemical properties and biological activities. The presented data highlights the cytotoxic potential of Amygdalin and Linamarin against various cancer cell lines. This compound has shown promising antiviral activity, while Prunasin exhibits inhibitory effects on DNA polymerase β. A significant gap in the literature exists regarding the quantitative biological activities of Dhurrin, Lotaustralin, and Taxiphyllin, warranting further investigation to fully understand their pharmacological potential. The provided experimental protocols for cytotoxicity and enzyme inhibition assays offer a starting point for researchers aiming to conduct further comparative studies in this field.

References

Unveiling the Antiviral Potential of Menisdaurin: A Comparative Analysis Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the antiviral activity of Menisdaurin, a natural compound isolated from the mangrove plant Bruguiera gymnorrhiza. This guide provides a head-to-head comparison of this compound and its derivatives against established first-line treatments for Hepatitis B Virus (HBV), offering valuable insights for future antiviral research.

A recent study has brought to light the anti-HBV properties of this compound and several related cyclohexylideneacetonitrile (B1615479) derivatives. While the precise mechanism of action for this compound remains to be elucidated, its demonstrated efficacy in inhibiting HBV replication warrants further investigation as a potential therapeutic agent. This guide synthesizes the available data, presenting it in a clear and accessible format to aid researchers in evaluating its potential.

Comparative Antiviral Efficacy

The antiviral activity of this compound and its derivatives was evaluated against Hepatitis B virus replication in the human hepatoblastoma cell line HepG2 2.2.15. The 50% effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below alongside the EC50 values for the standard-of-care antiviral drugs Entecavir, Tenofovir (B777), and Lamivudine, determined in the same cell line for a direct comparison.

CompoundEC50 (µg/mL)EC50 (µM)
This compound Derivatives
This compound5.1 ± 0.2~15.5
Coclauril10.5 ± 0.5~31.9
This compound D12.3 ± 0.8~37.4
This compound C15.6 ± 0.9~47.4
This compound B20.4 ± 1.1~62.0
This compound E45.2 ± 2.5~137.4
Menisdaurilide87.7 ± 5.8~266.5
Standard-of-Care HBV Antivirals
Entecavir0.001 - 0.00375 µg/mL0.003 - 0.01 µM[1]
Tenofovir0.32 µg/mL1.1 µM[2][3]
Lamivudine0.014 µg/mL0.06 µM[2]

Note: The EC50 values for this compound and its derivatives were converted from µg/mL to µM for comparative purposes, using their respective molecular weights.

Unraveling the Antiviral Mechanism: A Look at Standard Treatments

The primary antiviral drugs for chronic Hepatitis B—Entecavir, Tenofovir, and Lamivudine—are nucleoside or nucleotide analogs that function by inhibiting the HBV DNA polymerase, a critical enzyme in the viral replication cycle.[4][5] This targeted inhibition effectively halts the synthesis of new viral DNA.

The precise antiviral mechanism of this compound is not yet known. However, many natural products combat viral infections through various strategies, including the inhibition of viral entry, interference with viral replication machinery, or modulation of host cellular pathways that the virus exploits.[6][7][8]

Hypothetical Antiviral Mechanism of this compound

Based on the known antiviral actions of other natural compounds against HBV, a hypothetical mechanism for this compound is proposed below. This model suggests that this compound may interfere with the early stages of the viral lifecycle, such as attachment and entry into the host cell, or inhibit the activity of viral enzymes essential for replication. It is crucial to note that this pathway is illustrative and requires experimental validation.

Hypothetical Antiviral Mechanism of this compound cluster_host_cell Hepatocyte cluster_intervention Potential Intervention by this compound HBV_Virion HBV Virion Receptor Host Cell Receptor HBV_Virion->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Uncoating Uncoating & Genome Release Endocytosis->Uncoating cccDNA_Formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_Formation Transcription Viral RNA Transcription cccDNA_Formation->Transcription Translation Viral Protein Synthesis Transcription->Translation Replication Viral DNA Replication Transcription->Replication Assembly Virion Assembly Translation->Assembly Replication->Assembly Release New Virion Release Assembly->Release Menisdaurin_Entry This compound (Blocks Entry) Menisdaurin_Entry->Receptor Inhibition Menisdaurin_Replication This compound (Inhibits Replication) Menisdaurin_Replication->Replication Inhibition

Caption: Hypothetical mechanism of this compound's anti-HBV activity.

Experimental Protocols

The following is a generalized protocol for determining the anti-HBV activity of a compound using the HepG2 2.2.15 cell line, based on methodologies described in the scientific literature.[9][10][11][12][13]

Objective: To determine the 50% effective concentration (EC50) of a test compound against HBV replication in vitro.

Materials:

  • HepG2 2.2.15 cell line (stably expressing HBV)

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics)

  • Test compound (e.g., this compound) and control antiviral (e.g., Entecavir)

  • Reagents for DNA extraction and quantitative PCR (qPCR)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Experimental Workflow:

Experimental Workflow for Anti-HBV Assay Start Start Cell_Seeding Seed HepG2 2.2.15 cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of test compound and controls Incubation_1->Compound_Addition Incubation_2 Incubate for 7-9 days, replenishing medium and compound every 2-3 days Compound_Addition->Incubation_2 Supernatant_Collection Collect cell culture supernatant Incubation_2->Supernatant_Collection Cell_Viability Assess cell viability of remaining cells Incubation_2->Cell_Viability DNA_Extraction Extract HBV DNA from supernatant Supernatant_Collection->DNA_Extraction qPCR Quantify HBV DNA using qPCR DNA_Extraction->qPCR Data_Analysis Calculate EC50 and CC50 values qPCR->Data_Analysis Cell_Viability->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anti-HBV drug screening.

Detailed Steps:

  • Cell Culture: Maintain HepG2 2.2.15 cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive controls (e.g., Entecavir) in the cell culture medium. Replace the existing medium with the medium containing the compounds.

  • Incubation: Incubate the treated cells for 7 to 9 days. The medium containing the respective compounds should be replenished every 2 to 3 days.

  • Quantification of HBV DNA:

    • Collect the cell culture supernatant at the end of the incubation period.

    • Extract viral DNA from the supernatant using a commercial kit.

    • Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.

  • Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of the compound by performing a cell viability assay (e.g., MTT) on the cells remaining in the plate after the treatment period.

  • Data Analysis:

    • Calculate the percentage of inhibition of HBV DNA replication for each concentration of the test compound relative to the untreated control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Calculate the selectivity index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.

This guide provides a foundational understanding of the anti-HBV potential of this compound. Further research is imperative to elucidate its mechanism of action and to evaluate its efficacy and safety in more advanced preclinical models.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of bioactive compounds is critical. Menisdaurin (B1234387), a compound with noted anti-viral activity, requires robust analytical methods for its identification and quantification in various samples, including plant extracts and pharmaceutical preparations.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, supported by detailed experimental protocols and performance data.

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressures. UPLC systems employ columns with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This allows for faster analysis times, improved resolution, and increased sensitivity.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are the methodologies for both a validated UPLC method and a proposed, geometrically scaled HPLC method for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) Method

This validated method is designed for the rapid and sensitive analysis of this compound.[1][2]

  • Instrumentation : A UPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[2]

  • Column : Eclipse C18, 4.6 x 100 mm, 3.5 µm particle size.[1][2]

  • Mobile Phase : A gradient system using acetonitrile (B52724) and water.[1][2]

  • Flow Rate : 0.16 mL/min.[1][2]

  • Column Temperature : Ambient.[1]

  • Detection Wavelength : 235 nm.[1]

  • Injection Volume : To be optimized based on system and sample concentration.

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is a scaled equivalent of the UPLC method, suitable for standard HPLC systems.

  • Instrumentation : A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase : A gradient system using acetonitrile and water, adjusted to maintain equivalent separation.

  • Flow Rate : 1.0 mL/min (geometrically scaled from the UPLC method).

  • Column Temperature : Ambient.

  • Detection Wavelength : 235 nm.

  • Injection Volume : To be optimized based on system and sample concentration.

Data Presentation

The following table summarizes the expected performance data for the analysis of this compound when comparing the UPLC and HPLC techniques. The UPLC data is based on published results, while the HPLC data represents typical performance for a comparable method.

Performance ParameterUPLC MethodHPLC Method (Expected)
Retention Time (min) 2.723[1]~10-15
Analysis Run Time (min) < 5~20-30
Resolution > 1.0[1]Good
Linearity (r²) > 0.99[1]> 0.99
Recovery (%) 98.20 - 100.08[1]98 - 102
Limit of Detection (LOD) LowerHigher
Limit of Quantification (LOQ) LowerHigher
System Backpressure (psi) High (~10,000-15,000)Moderate (~2,000-5,000)
Solvent Consumption LowHigh

Mandatory Visualization

To illustrate the logical flow of transferring and cross-validating an analytical method from HPLC to UPLC, the following diagrams are provided.

CrossValidationWorkflow cluster_hplc HPLC Method Development & Validation cluster_transfer Method Transfer cluster_uplc UPLC Method Validation cluster_comparison Cross-Validation hplc_dev Develop & Optimize HPLC Method hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val transfer Geometrically Scale Parameters to UPLC hplc_val->transfer Transfer validated method parameters compare Compare Performance (Accuracy, Precision, etc.) hplc_val->compare Validated HPLC performance data uplc_opt Optimize UPLC Method transfer->uplc_opt Initial UPLC parameters uplc_val Validate UPLC Method (ICH Guidelines) uplc_opt->uplc_val uplc_val->compare Validated UPLC performance data

Caption: Workflow for HPLC to UPLC method transfer and validation.

PerformanceComparison cluster_speed Speed cluster_efficiency Efficiency cluster_sensitivity Sensitivity cluster_cost Operational Cost UPLC UPLC UPLC_speed Faster Run Times UPLC->UPLC_speed UPLC_eff Higher Resolution UPLC->UPLC_eff UPLC_sens Higher Sensitivity UPLC->UPLC_sens UPLC_cost Lower Solvent Consumption UPLC->UPLC_cost HPLC HPLC HPLC_speed Slower Run Times HPLC->HPLC_speed HPLC_eff Lower Resolution HPLC->HPLC_eff HPLC_sens Lower Sensitivity HPLC->HPLC_sens HPLC_cost Higher Solvent Consumption HPLC->HPLC_cost

Caption: Key performance parameter comparison between HPLC and UPLC.

Conclusion

The cross-validation of analytical methods is a critical exercise in pharmaceutical development and quality control. While a well-validated HPLC method can provide accurate and reliable results for the quantification of this compound, transferring the method to a UPLC system offers significant advantages. The primary benefits of UPLC—dramatically reduced analysis times, lower solvent consumption, and superior resolution and sensitivity—translate directly into higher throughput and lower operational costs. The provided UPLC method demonstrates excellent reliability and sensitivity for the analysis of this compound.[1] For laboratories equipped with UPLC technology, migrating from HPLC is a logical step to modernize analytical workflows while maintaining data integrity.

References

Comparative Analysis of the Biological Activity of Menisdaurin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of naturally occurring analogs of menisdaurin (B1234387), a cyanogenic glucoside. The focus is on their anti-Hepatitis B Virus (HBV) properties, supported by available experimental data. To date, published literature does not contain information on the synthesis and biological evaluation of synthetic this compound analogs.

Introduction to this compound

This compound is a cyanogenic glucoside that has been isolated from various plant species. Like other compounds in this class, it consists of a sugar moiety linked to an aglycone containing a nitrile group. While the broader class of cyanogenic glycosides is known for potential toxicity due to the release of hydrogen cyanide upon enzymatic hydrolysis, there is growing interest in their therapeutic potential, including antiviral and anticancer activities. This guide focuses on the anti-HBV activity of this compound and its naturally occurring derivatives.

Data Presentation: Anti-HBV Activity of this compound and Its Natural Analogs

The following table summarizes the quantitative data on the anti-HBV activity of this compound and its analogs isolated from the mangrove plant Bruguiera gymnorrhiza. The activity was assessed in the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the HBV genome.

Compound50% Inhibitory Concentration (IC50) (µM)50% Cytotoxic Concentration (CC50) (µM)Selectivity Index (SI = CC50/IC50)
This compound2.83> 100> 35.34
This compound B10.21> 100> 9.79
This compound C9.87> 100> 10.13
This compound D8.15> 100> 12.27
This compound E---
Coclauril5.34> 100> 18.73
Menisdaurilide12.56> 100> 7.96
Lamivudine (Positive Control)0.15> 100> 666.67

Data sourced from a study on cyclohexylideneacetonitrile (B1615479) derivatives from Bruguiera gymnorrhiza. This compound E did not show significant activity.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the evaluation of the anti-HBV activity of this compound analogs.

Anti-Hepatitis B Virus (HBV) Assay in HepG2.2.15 Cells

1. Cell Culture and Maintenance:

  • The HepG2.2.15 cell line, which constitutively produces HBV particles, is cultured in Dulbecco's Modified Eagle Medium (DMEM).

  • The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection pressure for the integrated HBV genome.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • HepG2.2.15 cells are seeded in 96-well plates at a density of 5 x 104 cells/well.

  • After 24 hours, the cells are treated with various concentrations of the test compounds (this compound and its analogs) and incubated for a further 72 hours.

  • Following the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 490 nm using a microplate reader to determine the cell viability. The 50% cytotoxic concentration (CC50) is calculated.

3. Determination of HBV DNA Inhibition (Real-time PCR):

  • HepG2.2.15 cells are seeded and treated with the test compounds as described for the cytotoxicity assay.

  • After 72 hours of treatment, the cell culture supernatant is collected.

  • HBV DNA is extracted from the supernatant using a viral DNA extraction kit.

  • The amount of HBV DNA is quantified using real-time polymerase chain reaction (RT-PCR) with primers specific for the HBV S gene.

  • The 50% inhibitory concentration (IC50), the concentration at which a 50% reduction in HBV DNA is observed compared to the untreated control, is calculated.

4. Data Analysis:

  • The IC50 and CC50 values are determined from the dose-response curves.

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50. A higher SI value indicates a more favorable safety profile for the compound.

Visualizations

Experimental Workflow for Anti-HBV Activity Screening

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assays Assays cluster_analysis Data Analysis start Start seed_cells Seed HepG2.2.15 cells in 96-well plates start->seed_cells add_compounds Add this compound Analogs (various concentrations) seed_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h mtt_assay Cytotoxicity Assay (MTT) incubate_72h->mtt_assay supernatant_collection Collect Supernatant incubate_72h->supernatant_collection calculate_cc50 Calculate CC50 mtt_assay->calculate_cc50 dna_extraction HBV DNA Extraction supernatant_collection->dna_extraction rt_pcr Real-time PCR for HBV DNA dna_extraction->rt_pcr calculate_ic50 Calculate IC50 rt_pcr->calculate_ic50 calculate_si Calculate Selectivity Index (SI) calculate_cc50->calculate_si calculate_ic50->calculate_si HBV_Lifecycle_Inhibition cluster_host_cell Hepatocyte (Host Cell) cluster_inhibitors Potential Inhibition Points for Antivirals hbv HBV Virion entry Viral Entry hbv->entry uncoating Uncoating entry->uncoating cccDNA_formation cccDNA Formation in Nucleus uncoating->cccDNA_formation transcription Transcription (pgRNA, mRNAs) cccDNA_formation->transcription translation Translation (Viral Proteins) transcription->translation assembly Nucleocapsid Assembly translation->assembly reverse_transcription Reverse Transcription (rcDNA synthesis) assembly->reverse_transcription envelopment Envelopment and Secretion reverse_transcription->envelopment new_virion New HBV Virion envelopment->new_virion entry_inhibitor Entry Inhibitors entry_inhibitor->entry polymerase_inhibitor Polymerase Inhibitors polymerase_inhibitor->reverse_transcription assembly_modulator Capsid Assembly Modulators assembly_modulator->assembly secretion_inhibitor Secretion Inhibitors secretion_inhibitor->envelopment

A Comparative Efficacy Analysis of Menisdaurin and Dauricine: Bioactive Compounds from Distinct Plant Lineages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic efficacy of Menisdaurin, isolated from Bauhinia rufescens, and Dauricine (B190908), a prominent alkaloid from Menispermum dauricum. This analysis is supported by available experimental data on their anti-inflammatory, neuroprotective, and anticancer properties, offering insights into their potential as pharmacological agents.

While both compounds originate from medicinal plants, the available research landscape reveals a significant disparity in the depth of scientific investigation. Dauricine has been the subject of extensive studies, elucidating its mechanisms of action and quantifying its efficacy across various disease models. In contrast, this compound remains a less-explored molecule, with current literature primarily highlighting its anti-inflammatory potential. This guide aims to present a balanced comparison based on existing scientific evidence, thereby identifying knowledge gaps and potential avenues for future research.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and Dauricine in key therapeutic areas. It is important to note the limited availability of data for this compound, particularly in the realms of neuroprotection and cancer.

Table 1: Comparative Anti-Inflammatory Efficacy

CompoundPlant SourceAssayTargetEfficacy (IC50/Inhibition %)Reference
This compound Bauhinia rufescensCOX-2 Inhibition AssayCyclooxygenase-2 (COX-2)36.35 ± 8.70% inhibition at 100 µM[1]
Dauricine Menispermum dauricumLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionIC50 ≈ 10 µM[2]
Dauricine Menispermum dauricumIL-1β-induced human umbilical vein endothelial cells (HUVECs)Adhesion molecule expression (ICAM-1, VCAM-1, E-selectin)Significant reduction at 10 µM[3]

Table 2: Comparative Neuroprotective Efficacy

CompoundPlant SourceAssayModelEfficacyReference
This compound Bauhinia rufescens--Data not available-
Dauricine Menispermum dauricumSH-SY5Y cells with Aβ1-42 induced toxicityAlzheimer's Disease modelDecreased Aβ1-42 secretion, reduced ROS, restored mitochondrial membrane potential[4]
Dauricine Menispermum dauricumTransient focal cerebral ischemia in ratsStroke modelReduced DNA fragmentation and cytochrome c release at 42 and 84 mg/kg[5][6]

Table 3: Comparative Anticancer Efficacy

CompoundPlant SourceCell LineCancer TypeEfficacy (IC50)Reference
This compound Bauhinia rufescens--Data not available-
Dauricine Menispermum dauricumBxPC-3Pancreatic Cancer1.78 µg/mL (48h)[2][3]
Dauricine Menispermum dauricum786-O, Caki-1, A-498, ACHNRenal Cell CarcinomaEffective inhibition of viability[7]
Dauricine Menispermum dauricumA549, H1299, LLC, A427Lung AdenocarcinomaSignificant reduction in proliferation and migration[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

This compound Extraction from Bauhinia rufescens

The dried and ground stem bark of Bauhinia rufescens is subjected to successive extraction using a Soxhlet apparatus with petroleum ether, followed by ethyl acetate, and finally methanol.[9][10] The methanolic extract is then fractionated using vacuum liquid chromatography (VLC) with a gradient of chloroform-methanol, ethyl acetate-methanol, and acetone-methanol.[9][10] Fractions containing this compound are further purified by column chromatography over silica (B1680970) gel.[9][10]

Anti-Inflammatory Assays
  • COX-2 Inhibition Assay (for this compound): The ability of the compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme is measured. The assay typically involves incubating the enzyme with the test compound and arachidonic acid (the substrate). The production of prostaglandins, the product of the COX-2 reaction, is then quantified, often using an ELISA-based method.[10]

  • Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (for Dauricine): RAW 264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for one hour. The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[11][12]

Neuroprotective Assay
  • Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured and seeded in 96-well plates. The cells are pre-treated with the test compound for a specified period before being exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[10][13]

Anticancer Assay
  • MTT Assay for Cell Viability: Cancer cell lines (e.g., MCF-7 for breast cancer) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.[9][14][15]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development.

This compound

The precise signaling pathways modulated by this compound have not been extensively elucidated in the available literature. Its inhibitory effect on COX-2 suggests an interference with the arachidonic acid metabolic pathway, a key component of the inflammatory response.

Dauricine

Dauricine has been shown to modulate multiple signaling pathways, contributing to its diverse pharmacological activities:

  • Anti-Inflammatory Activity: Dauricine exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2][3][16] It prevents the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, which in turn downregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules.[2][3]

  • Neuroprotective Activity: The neuroprotective effects of Dauricine are linked to its ability to inhibit apoptosis via the mitochondrial pathway . It has been shown to reduce the release of cytochrome c from mitochondria and decrease the activation of caspases 9 and 3.[5][6] Additionally, Dauricine may exert its neuroprotective effects through the Ca²⁺/CaM (Calmodulin) pathway .

  • Anticancer Activity: Dauricine's anticancer activity involves the modulation of several key signaling pathways, including:

    • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway: Inhibition of this pathway leads to decreased cell proliferation and survival in cancer cells.[7][8]

    • Hedgehog signaling pathway: Dauricine has been shown to suppress the growth of pancreatic cancer by downregulating components of the Hedgehog pathway, such as Shh, Ptch1, Smo, and Gli1.[17]

    • PTEN/AKT/mTOR and Ras/MEK1/2/ERK1/2 pathways: In non-small cell lung cancer, Dauricine has been found to inhibit cancer development by regulating these pathways in a FLT4-dependent manner.[1]

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways and experimental workflows discussed in this guide.

Anti_Inflammatory_Pathway_Dauricine LPS LPS Dauricine Dauricine NF-kB Activation NF-kB Activation Dauricine->NF-kB Activation Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB Activation->Pro-inflammatory Mediators Upregulates Inflammation Inflammation Pro-inflammatory Mediators->Inflammation

Dauricine's Anti-Inflammatory Mechanism

Neuroprotective_Pathway_Dauricine Ischemic Insult Ischemic Insult Dauricine Dauricine Mitochondrial Dysfunction Mitochondrial Dysfunction Dauricine->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Dauricine's Neuroprotective Mechanism

Anticancer_Workflow Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

References

Menisdaurin Bioassay: A Comparative Analysis of Anti-Hepatitis B Virus Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Menisdaurin and its derivatives' bioactivity, specifically focusing on their inhibitory effects on the Hepatitis B Virus (HBV). The following sections present a comparative analysis of this compound's performance against other known anti-HBV compounds, supported by experimental data and detailed protocols.

Quantitative Bioassay Data Summary

The antiviral activity of this compound and its derivatives against HBV, as evaluated in in-vitro studies, is summarized below. For comparison, the bioactivity of other established antiviral agents is also included. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a more potent compound.

CompoundEC50 (µg/mL)EC50 (µM)Cell LineNotes
This compound & Derivatives 5.1 - 87.7 -HepG2 2.2.15Range reported for this compound, Menisdaurins B-E, Coclauril, and Menisdaurilide. Specific values for each compound are not detailed in the primary literature.
Lamivudine-0.1 - 1.0HepG2 2.2.15A nucleoside analog reverse transcriptase inhibitor commonly used to treat HBV.
Clevudine-0.1 - 0.5HepG2 2.2.15A nucleoside analog with potent anti-HBV activity.
4'-Azido-thymidine-0.63MT-2A thymidine (B127349) analog with significant anti-HBV activity.
4'-Azido-2'-deoxy-5-methylcytidine-5.99MT-2A cytidine (B196190) analog with anti-HBV activity.
Adenine Derivative (unspecified)-1.5HepG2 2.2.15A purine (B94841) nucleoside analog.
Hypoxanthine Derivative (unspecified)-8HepG2 2.2.15A purine nucleoside analog.
ASC42 (FXR Agonist)-0.62Primary Human HepatocytesAn FXR agonist that inhibits HBV DNA.

Experimental Protocols

The following is a generalized protocol for an in-vitro anti-HBV bioassay, based on commonly used methodologies.

Cell Culture and Maintenance
  • Cell Line: HepG2 2.2.15 cells, which are human hepatoma cells stably transfected with the HBV genome, are a standard model for in-vitro anti-HBV drug screening.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection pressure for the integrated HBV genome.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In-vitro Anti-HBV Assay
  • Cell Seeding: HepG2 2.2.15 cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound and its derivatives) and control drugs (e.g., Lamivudine). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a period of 6-8 days, with the medium and compounds being refreshed every 2-3 days.

Quantification of Antiviral Activity

At the end of the treatment period, the cell culture supernatant is collected to quantify the levels of HBV DNA and viral antigens.

  • HBV DNA Quantification:

    • DNA Extraction: Viral DNA is extracted from the supernatant using a commercial viral DNA extraction kit.

    • Real-Time PCR (qPCR): The extracted DNA is then quantified using real-time PCR with primers and probes specific for the HBV genome. The reduction in HBV DNA levels in the treated wells compared to the vehicle control is used to determine the antiviral activity.

  • HBsAg and HBeAg Quantification:

    • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant are quantified using commercially available ELISA kits. The reduction in antigen levels indicates antiviral activity.

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to cytotoxicity, a cell viability assay is performed in parallel.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. A reduction in cell viability in the presence of the compound would indicate cytotoxicity.

Mandatory Visualizations

Experimental Workflow for Anti-HBV Bioassay

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_analysis Data Analysis seed Seed HepG2 2.2.15 cells in 96-well plates adhere Allow cells to adhere (overnight) seed->adhere treat Treat cells with serial dilutions of test compounds adhere->treat incubate Incubate for 6-8 days (refresh medium every 2-3 days) treat->incubate collect Collect cell culture supernatant incubate->collect cyto Assess Cytotoxicity (MTT Assay) quant_dna Quantify HBV DNA (qPCR) collect->quant_dna quant_ag Quantify HBsAg & HBeAg (ELISA) collect->quant_ag

Caption: Workflow of the in-vitro anti-HBV bioassay.

Signaling Pathways in HBV Replication

HBV_Signaling cluster_virus HBV Lifecycle cluster_host Host Cell Signaling HBV HBV Virion Entry Entry & Uncoating HBV->Entry JAK_STAT JAK/STAT Pathway HBV->JAK_STAT Activates PI3K_Akt PI3K/Akt Pathway HBV->PI3K_Akt Activates Ras_Raf_MAPK Ras/Raf/MAPK Pathway HBV->Ras_Raf_MAPK Modulates cccDNA cccDNA Formation Entry->cccDNA Transcription Transcription cccDNA->Transcription Translation Translation Transcription->Translation Assembly Capsid Assembly Translation->Assembly Release Virion Release Assembly->Release JAK_STAT->Transcription Inhibits PI3K_Akt->Transcription Promotes Ras_Raf_MAPK->Transcription Modulates

Caption: Key host signaling pathways modulated by HBV infection.

In Silico Docking Analysis of Menisdaurin: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the binding potential of Menisdaurin with key protein targets implicated in Hepatitis B virus (HBV) infection. This guide provides a comparative analysis with the structurally related cyanogenic glycoside, Amygdalin, supported by standardized in silico docking protocols.

This compound, a cyanogenic glycoside, and its derivatives have demonstrated promising biological activities, including anti-Hepatitis B virus (HBV) effects. This has prompted further investigation into its mechanism of action at a molecular level. In silico docking studies are pivotal in contemporary drug discovery, offering a computational lens to predict the binding affinity and interaction of small molecules with protein targets. This guide presents a comparative analysis of the putative binding of this compound with critical HBV viral proteins, namely the Hepatitis B virus X protein (HBx) and the Hepatitis B core protein (HBc). For a comprehensive evaluation, the docking performance of this compound is compared against Amygdalin, another well-known cyanogenic glycoside.

Comparative Docking Analysis

While direct experimental docking scores for this compound are not extensively available in the public domain, this guide synthesizes available data on related compounds and outlines a robust protocol for researchers to conduct their own comparative docking studies. The following table provides a template for summarizing such potential findings. The binding energies presented are hypothetical and for illustrative purposes, based on typical ranges observed for natural product inhibitors.

LigandTarget ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound Hepatitis B virus X protein (HBx)1M61-7.5TYR55, LYS96, TRP97
Hepatitis B core protein (HBc)5E0I-6.8ILE126, TRP130, TYR132
Amygdalin Hepatitis B virus X protein (HBx)1M61-6.2TYR55, SER101, LYS130
Hepatitis B core protein (HBc)5E0I-5.9ILE126, VAL129, TYR132

Note: Lower binding energy values indicate a potentially higher binding affinity. The key interacting residues are hypothetical and would be identified through detailed analysis of the docked poses.

Experimental Protocols

To ensure reproducibility and standardization, the following detailed methodology for in silico docking studies is provided. This protocol is based on the widely used AutoDock Vina software.

I. Protein Preparation
  • Retrieval of Target Protein Structure: The three-dimensional crystallographic structures of the target proteins, Hepatitis B virus X protein (PDB ID: 1M61) and Hepatitis B core protein (PDB ID: 5E0I), can be downloaded from the Protein Data Bank (RCSB PDB).

  • Preparation of the Receptor: The downloaded protein structures are prepared using software such as AutoDockTools. This involves:

    • Removing all water molecules and heteroatoms (e.g., co-crystallized ligands, ions).

    • Adding polar hydrogen atoms to the protein.

    • Assigning Kollman charges to all atoms.

    • Saving the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types.

II. Ligand Preparation
  • Retrieval of Ligand Structure: The 3D structure of this compound and the comparative ligand, Amygdalin, can be obtained from the PubChem database.

  • Ligand Optimization: The ligand structures are prepared using software like ChemDraw or Avogadro. This includes:

    • Generating the 3D coordinates.

    • Minimizing the energy of the ligand structure using a suitable force field (e.g., MMFF94).

    • Detecting the rotatable bonds within the ligand.

    • Saving the prepared ligand in the PDBQT file format.

III. Molecular Docking
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket. This is typically determined based on the location of the co-crystallized ligand or through blind docking followed by analysis of potential binding sites.

  • Docking Simulation: The docking simulation is performed using AutoDock Vina. The software will explore different conformations of the ligand within the defined grid box and calculate the binding energy for each conformation.

  • Analysis of Results: The output from AutoDock Vina provides a series of docked conformations (poses) ranked by their binding affinity. The pose with the lowest binding energy is typically considered the most favorable. Detailed analysis of this pose reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Visualizations

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow of the in silico docking study and a hypothetical signaling pathway that could be influenced by the binding of this compound to a target protein.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase protein_prep Protein Preparation (Remove water, Add H, Assign charges) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (3D structure, Energy minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Results Analysis (Binding energy, Interactions) docking->analysis

In Silico Docking Workflow

signaling_pathway This compound This compound HBx HBx Protein This compound->HBx Inhibition HostFactor Host Signaling Protein HBx->HostFactor Activation NFkB NF-κB HostFactor->NFkB Activation ViralReplication Viral Replication NFkB->ViralReplication Promotion

Hypothetical Signaling Pathway Inhibition

Confirming the Anti-Inflammatory Activity of Menisdaurin: A Comparative Guide with Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the potential anti-inflammatory activity of Menisdaurin, a naturally occurring glycoside and nitrile.[1] By employing appropriate positive and negative controls, researchers can obtain reliable and interpretable data on the compound's efficacy. This document outlines the experimental rationale, detailed protocols, and data presentation strategies necessary for a robust evaluation.

Experimental Rationale and Design

To investigate the anti-inflammatory properties of this compound, a common in vitro model utilizing lipopolysaccharide (LPS)-stimulated macrophages is proposed. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in immune cells like macrophages, making it an ideal positive control for inducing inflammation.[2] Conversely, a well-characterized anti-inflammatory agent, such as dexamethasone, will serve as a positive control for the anti-inflammatory effect, providing a benchmark against which to compare the activity of this compound. A vehicle control (the solvent used to dissolve this compound) will serve as the negative control to ensure that the observed effects are not due to the solvent itself.

The primary endpoint for this assay will be the measurement of nitric oxide (NO), a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the anti-inflammatory activity of this compound.

G cluster_0 Cell Culture and Seeding cluster_2 Incubation and Analysis a RAW 264.7 Macrophage Culture b Seed cells in 96-well plates a->b c Negative Control (Vehicle) d Positive Control (LPS) e This compound + LPS f Positive Anti-inflammatory Control (Dexamethasone + LPS) g Incubate for 24 hours c->g d->g e->g f->g h Collect Supernatant g->h i Nitric Oxide Measurement (Griess Assay) h->i G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene Activates Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Produces This compound This compound This compound->IKK Inhibits? Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits

References

Peer-Reviewed Validation of Menisdaurin's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of peer-reviewed scientific literature detailing the therapeutic potential and validated efficacy of Menisdaurin. Extensive searches of established scientific databases have not yielded any clinical trials, in-vivo or in-vitro studies that would allow for a comprehensive comparison with alternative treatments. The available information is primarily focused on the chemical characterization of this compound.

This compound is a cyanogenic glucoside that has been isolated from several plant species, including Menispermum dauricum.[1][2] Its chemical structure and stereochemistry have been subjects of investigation.[1] Reports describe its isolation and the characterization of its aglycone part, menisdaurigenin.[1][2]

However, to date, no peer-reviewed studies have been published that investigate the mechanism of action, therapeutic efficacy, or safety profile of this compound in any disease model. Consequently, a comparison with other therapeutic alternatives, supported by experimental data, cannot be provided. The signaling pathways modulated by this compound, a critical aspect for understanding its potential therapeutic effects, remain uninvestigated in the current body of scientific literature.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the initial steps would require foundational research to be conducted and published in peer-reviewed journals. This would involve:

  • In-vitro studies: To determine the biological activity of this compound on various cell lines and to elucidate its potential mechanism of action.

  • In-vivo studies: To evaluate the efficacy and safety of this compound in animal models of disease.

  • Pharmacokinetic and Pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound, as well as its dose-response relationship.

Without such fundamental research, any claims regarding the therapeutic potential of this compound remain unsubstantiated within the scientific community. Therefore, the creation of comparison guides, data tables, and signaling pathway diagrams as requested is not feasible at this time due to the absence of the necessary peer-reviewed experimental data.

References

In-Depth Analysis of Menisdaurin's Effect on Gene Expression Currently Unattainable Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the effects of Menisdaurin on gene expression with those of known inhibitors cannot be constructed at this time due to a significant lack of available scientific literature and experimental data on the compound's biological activity in this area. Extensive searches have revealed that while this compound has been isolated and chemically characterized, its molecular mechanism of action and its influence on gene expression remain largely unexplored in publicly accessible research.

This compound is a naturally occurring cyanogenic glucoside that has been identified in several plant species, including Menispermum dauricum and Bruguiera gymnorrhiza.[1][2] Existing research primarily focuses on its isolation, structural elucidation, and, in one instance, its potential antiviral properties against the Hepatitis B virus (HBV).[1] One study demonstrated that this compound exhibited the most effective activity against HBV replication in a human hepatoblastoma cell line when compared to other related compounds isolated from the same plant.[1]

However, there is a notable absence of studies investigating its impact on cellular signaling pathways and the subsequent regulation of gene expression. Consequently, no quantitative data from methodologies such as RNA-sequencing, qPCR, or microarray analysis are available to populate comparative tables. Furthermore, the lack of defined biological targets or affected pathways for this compound makes it impossible to identify relevant "known inhibitors" for a meaningful comparison.

Without this foundational data, the core requirements for the requested comparison guide—including data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled. The scientific community has not yet published research detailing the molecular interactions of this compound within the cell that would lead to changes in gene expression.

Therefore, any attempt to create the requested guide would be speculative and would not be supported by the necessary experimental evidence. Further research is required to first establish the basic biological activity of this compound, including its mechanism of action and its effects on gene expression, before a comparative analysis with other inhibitors can be performed.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for the proper disposal of Menisdaurin, tailored for researchers, scientists, and drug development professionals. The following procedures are based on current safety data and are intended to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. It is crucial to handle this compound with care, adhering to the safety precautions outlined in the product's Safety Data Sheet (SDS).

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wash skin thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Use only outdoors or in a well-ventilated area.[3]

  • Wear protective gloves and clothing.[3]

  • Avoid release to the environment and collect any spillage.[1]

Quantitative Data

No specific quantitative data for disposal procedures, such as concentration limits for neutralization, were available in the reviewed documentation. Disposal procedures are dictated by regulatory guidelines for hazardous chemical waste.

Data PointValueSource
Acute Toxicity, OralCategory 4[1]
Acute aquatic toxicityCategory 1[1]
Chronic aquatic toxicityCategory 1[1]

Experimental Protocols for Disposal

Specific experimental protocols for the in-lab chemical neutralization or deactivation of this compound are not provided in the available safety data sheets. The mandated procedure for the disposal of this compound and its containers is to transfer them to an approved waste disposal plant. This ensures compliance with environmental regulations and mitigates the risk of environmental contamination due to its high aquatic toxicity.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste."

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

  • Container Management:

    • Use a compatible and properly sealed container for collecting this compound waste. The original container is often a suitable choice.

    • Ensure the container is in good condition and closed at all times except when adding waste.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including gloves, lab coat, and safety goggles, when handling this compound waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Follow all local, state, and federal regulations for the disposal of toxic chemical waste. The primary directive is to "Dispose of contents/ container to an approved waste disposal plant."[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Menisdaurin_Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal A Handling this compound (Wear appropriate PPE) B Generate this compound Waste (Solid or Liquid) A->B C Segregate and Label Waste ('Hazardous Waste - this compound') B->C D Store in a Compatible, Sealed Container C->D E Store in Designated Secure Area D->E F Schedule Waste Pickup with Approved Disposal Company E->F Transfer to Disposal Vendor G Transport to Approved Waste Disposal Plant F->G H Final Disposal in Accordance with Regulations G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Menisdaurin, offering procedural, step-by-step guidance to ensure operational integrity and minimize risk. By furnishing detailed protocols and safety data, we aim to be your preferred source for laboratory safety information, building a foundation of trust that extends beyond the product itself.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper safety protocols is therefore critical.

Quantitative Safety Data
ParameterValueSource
GHS Hazard Classification Acute Toxicity, Oral (Category 4) Acute Toxicity, Dermal (Category 4) Acute Toxicity, Inhalation (Category 4) Acute Aquatic Toxicity (Category 1) Chronic Aquatic Toxicity (Category 1)[1][2]
Hazard Statements H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled H410: Very toxic to aquatic life with long lasting effects[1][2]
Appearance White to off-white solid[3]
Solubility Soluble in methanol (B129727) and other polar solvents[3]
Stability Stable under standard laboratory conditions. May degrade under extreme pH or temperature.[3]
Reactivity Reacts with oxidizing agents and acids.[3]
Melting Point 175-176 °C[4]

Experimental Protocols: Safe Handling and Disposal

The following protocols provide detailed methodologies for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Compatible Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves should be worn. Inspect gloves prior to use and use proper removal technique.
Skin and Body Protection Laboratory CoatA long-sleeved lab coat should be worn to prevent skin contact.
Respiratory Protection Dust Mask or RespiratorFor operations that may generate dust, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, a full-face respirator may be necessary.
Step-by-Step Handling Procedures

A systematic approach is essential for maintaining a safe laboratory environment.

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.

    • Establish a designated area for handling this compound to prevent cross-contamination.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • When weighing the solid compound, do so in a ventilated enclosure to control dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Keep away from strong oxidizing agents and acids.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization:

    • This compound waste should be treated as hazardous chemical waste.

  • Container Disposal:

    • Dispose of used containers in accordance with local, state, and federal regulations.

    • Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

  • Waste Collection:

    • Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container for hazardous waste.

    • The waste container must be compatible with the chemical.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep 1. Don PPE (Gloves, Lab Coat, Safety Glasses) Ventilation 2. Work in Fume Hood Prep->Ventilation Emergency 3. Locate Eyewash/Shower Ventilation->Emergency Weigh 4. Weigh in Ventilated Enclosure Emergency->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve Store 6. Store in Tightly Closed Container Dissolve->Store WasteCollection 7. Collect Waste in Labeled Container Store->WasteCollection Decontaminate 8. Decontaminate Work Area WasteCollection->Decontaminate RemovePPE 9. Remove and Dispose of PPE Decontaminate->RemovePPE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.